Ethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQSCWFLJHTTHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6O, Array, CH3CH2OH | |
| Record name | DENATURED ALCOHOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17187 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ETHANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/667 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ETHANOL (ANHYDROUS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0044 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ethanol | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Ethanol | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
42845-45-4 | |
| Record name | Ethanol, dimer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42845-45-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID9020584 | |
| Record name | Ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9020584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
46.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethanol with a small amount of an adulterant added so as to be unfit for use as a beverage., Ethanol appears as a clear colorless liquid with a characteristic vinous odor and pungent taste. Flash point 55 °F. Density 6.5 lb / gal. Vapors are heavier than air., Liquid; Liquid, Other Solid; NKRA; Other Solid; Water or Solvent Wet Solid, Clear, colorless liquid with a weak, ethereal, vinous odor; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Clear, colourless, mobile liquid with a characteristic odour and a burning taste, Clear, colorless liquid with a weak, ethereal, vinous odor. | |
| Record name | DENATURED ALCOHOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17187 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ETHANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/667 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethanol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl alcohol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/481 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Ethanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000108 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ETHANOL (ANHYDROUS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0044 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Ethanol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/546/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | ETHYL ALCOHOL (ETHANOL) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/1034 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Ethyl alcohol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0262.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
173.3 °F at 760 mmHg (NTP, 1992), 78.24 °C, 78 °C, 173 °F | |
| Record name | ETHANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/667 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethanol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00898 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ethanol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/82 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ETHANOL (ANHYDROUS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0044 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ETHYL ALCOHOL (ETHANOL) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/1034 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Ethyl alcohol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0262.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
55 °F (NTP, 1992), 55 °F, 14.0 °C (57.2 °F) - closed cup, Table: Flash Point for Ethyl Alcohol and Water [Table#229], 55 °F (13 °C) (closed cup), 12.0 °C c.c. | |
| Record name | ETHANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/667 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethyl alcohol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/481 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Ethanol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/82 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ETHANOL (ANHYDROUS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0044 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ETHYL ALCOHOL (ETHANOL) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/1034 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Ethyl alcohol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0262.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
greater than or equal to 100 mg/mL at 73 °F (NTP, 1992), In water, miscible /1X10+6 mg/L/ at 25 °C, Miscible with ethyl ether, acetone, chloroform; soluble in benzene, Miscible with many organic solvents, 1000.0 mg/mL, Solubility in water: miscible, Soluble in water, Miscible | |
| Record name | ETHANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/667 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethanol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00898 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ethanol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/82 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ethanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000108 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ETHANOL (ANHYDROUS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0044 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Ethanol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/546/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | Ethyl alcohol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0262.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.79 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7893 g/cu cm at 20 °C, Relative density (water = 1): 0.79, < 0.810, 0.79 | |
| Record name | ETHANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/667 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethanol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/82 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ETHANOL (ANHYDROUS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0044 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Ethanol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/546/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | ETHYL ALCOHOL (ETHANOL) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/1034 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Ethyl alcohol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0262.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
1.59 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 1.59 (Air = 1), Relative vapor density (air = 1): 1.6, 1.59 | |
| Record name | ETHANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/667 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethanol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/82 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ETHANOL (ANHYDROUS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0044 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ETHYL ALCOHOL (ETHANOL) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/1034 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
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Vapor Pressure |
40 mmHg at 66 °F ; 50 mmHg at 77 °F (NTP, 1992), 59.3 [mmHg], VP: -73 °C at 1 Pa; -56 °C at 10 Pa; -34 °C at 100 Pa; -7 °C at 1 kPa (all extrapolated); 29.2 °C at 10 kPa; 78.0 °C at 100 kPa, 59.3 mm Hg at 25 °C /Extrapolated/, Vapor pressure, kPa at 20 °C: 5.8, 44 mmHg | |
| Record name | ETHANOL | |
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| Record name | Ethyl alcohol | |
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| Record name | Ethanol | |
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| Record name | ETHANOL (ANHYDROUS) | |
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| Record name | ETHYL ALCOHOL (ETHANOL) | |
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| Record name | Ethyl alcohol | |
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Impurities |
...The purpose of this study was to compare aluminum levels in fresh, and stored, canned beer representative of U.S. quality draft. ...two brands of beer, A and B, held at two different temperatures of 23 °C (room temperature) and 5 °C (refrigerated) over a period of 5 months. Room temperature beer was found to contain more aluminum (108 ug/L) than refrigerated beer and brand A at room temperature had significantly more aluminum content (546 ug/L) than brand B (414 ug/L) at the end of the duration of storage period. Aluminum content changes from day 0 to day 150 were significant. | |
| Record name | Ethanol | |
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Color/Form |
Clear, colorless, very mobile liquid | |
CAS No. |
64-17-5 | |
| Record name | DENATURED ALCOHOL | |
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| Record name | ETHANOL | |
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| Record name | Ethanol | |
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| Record name | Ethanol | |
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| Record name | Ethanol | |
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| Record name | ethanol | |
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| Record name | Ethanol | |
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| Record name | Ethanol | |
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| Record name | ALCOHOL | |
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| Record name | Ethanol | |
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| Record name | Ethanol | |
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| Record name | ETHANOL (ANHYDROUS) | |
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| Record name | ETHYL ALCOHOL (ETHANOL) | |
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| Record name | Ethyl alcohol | |
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Melting Point |
-173.4 °F (NTP, 1992), -114.14 °C, -114.1 °C, -114 °C, -173 °F | |
| Record name | ETHANOL | |
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| Record name | Ethanol | |
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| Record name | Ethanol | |
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Ethanol Production Methodologies
Microbial Fermentation of Ethanol (B145695)
Microbial fermentation is a biological process that converts sugars into this compound and carbon dioxide. This method is a cornerstone of industrial this compound production, particularly for biofuels and alcoholic beverages.
Yeasts in this compound Bioconversion
Yeasts, particularly Saccharomyces cerevisiae, are the most widely utilized microorganisms in industrial this compound production due to their rapid growth, high this compound yield, and tolerance to various environmental stressors, including this compound, low pH, and low oxygen conditions. S. cerevisiae can achieve this compound yields exceeding 90% of the theoretical maximum from glucose nih.gov.
Saccharomyces cerevisiae Strain Optimization for this compound Yield
Studies have demonstrated that metabolic engineering can lead to significant increases in this compound yield. For instance, one study achieved a 10% higher this compound yield compared to the parental strain by overexpressing the F1 part of the E. coli H⁺-ATPase enzyme in S. cerevisiae. This modification also resulted in a 26% decrease in biomass yield, which was addressed by using growth-decoupled conditions nih.gov. Another study reported a 13% increase in this compound yield by overexpressing the PHO8 gene, leading to decreased intracellular ATP levels and biomass accumulation nih.gov. Furthermore, engineering the ammonium (B1175870) assimilation pathway in S. cerevisiae has shown promise, with a constructed strain exhibiting a 10% higher this compound yield and a 38% lower glycerol (B35011) yield in anaerobic batch fermentations compared to the wild type researchgate.net.
Machine learning approaches are also being applied to guide yeast strain optimization. By fine-tuning the promoter activities of endogenous genes, researchers have created combinatorial strains with improved this compound production. One study using this approach observed a 63% improvement in this compound production at 30 °C and a 7.4% increase at 40 °C nih.gov.
Flocculating Yeast Application in High Gravity Fermentation
High gravity (HG) and very high gravity (VHG) fermentation, involving high sugar concentrations (180-240 g/L for HG and ≥250 g/L for VHG), are employed to achieve high final this compound titers and reduce energy consumption in downstream processes mdpi.com. However, these conditions pose significant osmotic stress and this compound toxicity challenges to yeast cells mdpi.comnih.gov.
Flocculating yeast strains offer advantages in HG fermentation due to their ability to aggregate, which simplifies cell harvest and improves the feasibility of cell feeding strategies in large-scale operations nih.govresearchgate.net. While flocculation itself may not always improve cell viability under stress, it facilitates maintaining high cell densities, which can shorten fermentation time and reduce the duration of exposure to strong this compound inhibition researchgate.net.
Research into VHG fermentation with self-flocculating yeast has shown high this compound productivity. One consecutive batch fermentation process using a self-flocculating S. cerevisiae strain achieved an average this compound concentration of around 120 g/L with a productivity of 8.2 g/(L x h) researchgate.net. Another study utilizing a self-flocculating S. cerevisiae for VHG fermentation in consecutive batches achieved an average production of 15% (v/v) this compound within 8–14 hours with a medium containing approximately 255 g/L glucose mdpi.com. Controlling the redox potential (ORP) during VHG fermentation with flocculating yeast has also been shown to improve this compound productivity and yield by enhancing cell viability under osmotic pressure and this compound inhibition nih.gov.
Osmotolerant Yeast Strain Development for Enhanced this compound Tolerance
Osmotolerance and this compound tolerance are crucial traits for yeast strains used in industrial fermentation, especially in processes involving high sugar concentrations or aiming for high this compound titers. High sugar concentrations impose osmotic stress, while accumulated this compound becomes toxic to yeast cells, inhibiting growth and fermentation efficiency mdpi.comliu.sefrontiersin.org.
Developing osmotolerant and this compound-tolerant yeast strains is achieved through various methods, including screening indigenous isolates, adaptive evolution, and genetic engineering mdpi.comliu.semdpi.com. Osmotolerant strains are particularly valuable in high-gravity brewing, where they help maintain fermentation kinetics and enhance this compound yield under elevated sugar concentrations mdpi.com.
Studies have evaluated the stress tolerance of various yeast strains under osmotic stress and elevated this compound concentrations. For example, some S. cerevisiae strains have demonstrated tolerance to 8-12% this compound and high glucose concentrations (400-450 g/L) liu.se. Certain indigenous S. cerevisiae isolates have shown high tolerance to multiple stresses, including growth at 42 °C, in 0.04% sulfite, 1 mol/L NaCl, and 12% this compound mdpi.com. Research on S. cerevisiae A10, an indigenous strain, showed an this compound yield of 34.5 g/L after 24 hours of fermentation with 8% glucose opensciencepublications.com.
Genetic modifications can also enhance osmotolerance and this compound tolerance. A recombinant S. cerevisiae strain expressing LysKB317 showed improved this compound production and reduced levels of inhibitory acids nih.gov. Another study achieved similar fermentation performance at 38 °C and 30 °C by overexpressing the TPS1 gene, potentially reducing cooling energy costs nih.gov.
Bacterial Systems for this compound Production
While yeasts are predominant, certain bacterial species also demonstrate efficient this compound production capabilities, offering potential advantages, particularly in utilizing a broader range of substrates.
Zymomonas mobilis in this compound Biosynthesis
Zymomonas mobilis is a Gram-negative bacterium recognized for its efficient this compound production via the Entner-Doudoroff pathway nih.govredalyc.org. This pathway results in lower ATP and biomass production compared to yeast fermentation, leading to a higher theoretical this compound yield redalyc.org. Z. mobilis can efficiently produce this compound from glucose, fructose, and sucrose (B13894) nih.gov. It is known for its high rates of sugar uptake and processing and can produce this compound up to 12% (wt/vol) with a higher rate and yield than yeast in some cases nih.gov.
Z. mobilis also exhibits high tolerance to this compound, maintaining cell viability anaerobically even at high this compound levels nih.gov. However, this compound accumulation during fermentation can still be a bottleneck frontiersin.org. Research into enhancing the this compound tolerance of Z. mobilis is ongoing. Overexpression of the hfq gene in Z. mobilis has been shown to improve this compound tolerance and increase cell biomass, potentially by conserving energy and reducing reactive oxygen species induced by this compound stress frontiersin.org.
Studies have investigated the this compound production capabilities of Z. mobilis using various substrates, including lignocellulosic feedstocks. While Z. mobilis efficiently ferments hexoses, it often requires co-culture with other microorganisms to metabolize pentoses like xylose redalyc.org. Research using Z. mobilis crude extracts has also been conducted to investigate the metabolic pathways and identify potential limiting factors in this compound production nih.gov. An electro-fermentation system utilizing Z. mobilis has demonstrated increased this compound titers, suggesting that electro-regulation can enhance alcohol production in this bacterium acs.org.
Data on this compound Production by Different Microorganisms and Conditions:
| Microorganism | Substrate | Initial Sugar Conc. (g/L) | This compound Conc. (g/L) | Fermentation Time (h) | Notes | Source |
| S. cerevisiae A10 | Glucose | 80 | 34.5 | 24 | Indigenous strain | opensciencepublications.com |
| S. cerevisiae | Glucose | ~255 | ~120 | 8-14 | Self-flocculating, VHG, consecutive batch | mdpi.comresearchgate.net |
| S. cerevisiae | Glucose | 201 | 93.0 ± 1.3 | 32 | Flocculating, HG, ORP controlled (-100mV) | nih.gov |
| S. cerevisiae | Glucose | 252 | 120.0 ± 1.8 | 56 | Flocculating, HG, ORP controlled (-100mV) | nih.gov |
| S. cerevisiae | Glucose | 298 | 131.0 ± 1.8 | 72 | Flocculating, VHG, ORP controlled (-150mV) | nih.gov |
| S. cerevisiae DBKKUY-53 | Sweet Sorghum Juice | 247 | 99.75 | ~36 | Thermotolerant, optimized conditions | mdpi.com |
| Zymomonas mobilis | Glucose | Not specified | 25.82 | 24 | hfq overexpressed strain | frontiersin.org |
| Zymomonas mobilis | Banana peels hydrolysate | Various | < 0.1 - ~4.01 | Not specified | Dependent on conditions | redalyc.org |
Engineered Bacterial Strains for Enhanced this compound Production
Genetic engineering of bacterial strains has emerged as a significant strategy to improve this compound production. This involves modifying native metabolic pathways or introducing heterologous genes to enhance this compound yield, expand substrate utilization, and increase tolerance to inhibitory compounds. While the search results primarily focus on cyanobacteria, it's important to note that other bacterial species are also targets for such engineering efforts in the broader field of this compound production.
Photosynthetic Microorganisms in this compound Biosynthesis
Photosynthetic microorganisms, particularly cyanobacteria, offer a promising route for sustainable this compound production by directly converting carbon dioxide and sunlight into biofuels. These organisms perform oxygenic photosynthesis, similar to higher plants, utilizing light, CO₂, and inorganic nutrients efficiently. nih.govtechexplorist.com Their ability to fix atmospheric CO₂ makes them attractive hosts for producing valuable organic products, including this compound. techexplorist.comdss.go.thmdpi.com
Cyanobacterial Genetic and Metabolic Engineering for this compound Production
Genetic and metabolic engineering are crucial for enhancing this compound production in cyanobacteria, as their natural this compound production rates are typically low. techexplorist.comethanolproducer.comazolifesciences.com Researchers introduce genes essential for this compound biosynthesis, such as pyruvate (B1213749) decarboxylase (pdc) and alcohol dehydrogenase (adh), often sourced from bacteria like Zymomonas mobilis. nih.govdss.go.thethanolproducer.comresearchgate.netmdpi.comasm.orgfrontiersin.org These genes are integrated into the cyanobacterial genome, often under the control of strong promoters, to ensure high expression levels. nih.govdss.go.thasm.org
For example, the introduction of Z. mobilispdc and adh genes into Synechococcus sp. strain PCC 7942 successfully created a novel pathway for this compound synthesis. nih.govasm.org Similarly, Synechocystis sp. PCC 6803 has been a model organism for such engineering efforts, with researchers introducing the pdc and adh genes to enable photoautotrophic conversion of CO₂ to this compound. dss.go.thrsc.orgnih.gov
Studies have shown that engineered Synechocystis sp. PCC 6803 strains can achieve this compound production rates ranging from 0.24 to 3.8 g/L over 7–10 days. techexplorist.comethanolproducer.comazolifesciences.com Further enhancements have been achieved by optimizing promoters and disrupting competing pathways. rsc.orgfrontiersin.org
Carbon Flux Redirection in Cyanobacteria for this compound Accumulation
A key aspect of engineering cyanobacteria for higher this compound yields involves redirecting the natural carbon flow. Cyanobacteria primarily accumulate glycogen (B147801) as their major form of stored carbon. nih.gov By limiting carbon flux towards glycogen synthesis and redirecting it towards the introduced this compound synthesis pathway, researchers can significantly boost this compound production. techexplorist.comethanolproducer.comazolifesciences.comfrontiersin.org
Strategic modifications, such as disrupting glycogen synthesis pathways (e.g., glgC knockout), help to divert carbon away from storage and towards this compound production. frontiersin.orgfrontiersin.orgnih.gov Increasing the expression of enzymes in the Calvin cycle can also supply sufficient carbon flux for this compound synthesis. frontiersin.org Additionally, strategies like inhibiting the phosphoenolpyruvate (B93156) pathway from pyruvate and recycling carbon atoms via overexpression of exogenous malic enzyme can further enhance carbon flow towards this compound. frontiersin.org This metabolic reprogramming, while leading to this compound production, can sometimes affect cell density. dss.go.th
Engineered strains have demonstrated enhanced this compound production by effectively partitioning carbon towards this compound generation through reduced carbon flux to glycogen synthesis and increased Calvin cycle enzyme expression. ethanolproducer.comazolifesciences.com
Fermentation Process Optimization for this compound Yield
Optimizing the fermentation process is critical for maximizing this compound yield and improving the economic viability of production. This involves addressing factors such as substrate concentration, temperature, nutrient availability, and the presence of inhibitory substances.
High Gravity (HG) and Very High Gravity (VHG) this compound Fermentation
High Gravity (HG) and Very High Gravity (VHG) fermentation are strategies that utilize high concentrations of dissolved solids or sugars in the fermentation medium to achieve higher final this compound titers. mdpi.comresearchgate.netthaiscience.infooup.com HG fermentation typically involves sugar concentrations of 180–240 g/L, while VHG fermentation uses ≥250 g/L, potentially yielding over 15% (v/v) this compound compared to the 7–12% (v/v) common in normal gravity fermentations. mdpi.comresearchgate.net
The advantages of HG and VHG fermentation include reduced process water and energy requirements, increased plant productivity, and significant savings on distillation costs due to higher this compound concentrations in the broth. mdpi.comresearchgate.netthaiscience.infooup.com
However, VHG conditions pose significant stresses on the fermenting yeast, Saccharomyces cerevisiae, including high osmotic pressure at the start and high this compound concentration at the end of fermentation. mdpi.comthaiscience.infonottingham.ac.ukrmutk.ac.th These stresses can lead to decreased yeast growth and viability, slow or stuck fermentations, and lower this compound yields. mdpi.comthaiscience.infonottingham.ac.uknih.govresearchgate.net Nutrient depletion, lack of oxygen, and accumulation of toxic by-products also contribute to yeast stress in VHG fermentations. mdpi.com
Strategies to mitigate these challenges include optimizing nutrient supplementation, particularly nitrogen sources, and managing fermentation temperature. mdpi.comthaiscience.infonih.govangelyeast.com Research indicates that maintaining fermentation temperature around 35°C can be optimal for VHG fermentation with certain industrial yeast strains. thaiscience.info Stepwise feeding of substrate in fed-batch fermentations has also been shown to enhance this compound production under HG conditions. mdpi.com Genetic engineering of yeast strains to improve stress tolerance is another approach to enhance performance in VHG fermentations. mdpi.com
Data from studies on VHG fermentation highlight the impact of temperature and nutrient availability on this compound production and glucose utilization:
| Temperature (°C) | Initial Glucose (g/L) | This compound Produced (g/L) | Fermentation Time (h) | Glucose Utilization (g/L) | This compound Yield (g/g glucose) | Productivity (g/L/h) |
| 35 | ~340 | 99.50 ± 8.40 | 60 | Not specified | Not specified | Not specified |
| 30 | ~340 | 89.64 | 48 | Not specified | Not specified | Not specified |
| 40 | ~340 | 74.72 ± 1.99 | 60 | Not specified | Not specified | Not specified |
| 30 | 280 | 134.7 | 120 | ~280 | ~0.48 | 1.12 |
| Not specified | Not specified | 113.3 | 120 | 276.3 | 0.41 | 0.94 |
| Not specified | Not specified | 113.7 | 144 | 277.8 | Not specified | Not specified |
Simultaneous Saccharification and Fermentation (SSF) in this compound Production
Simultaneous Saccharification and Fermentation (SSF) is a process that combines the enzymatic hydrolysis of complex carbohydrates (saccharification) and the fermentation of the resulting sugars into this compound in a single vessel. This differs from Separate Hydrolysis and Fermentation (SHF), where these steps occur sequentially.
SSF is particularly relevant for the production of this compound from lignocellulosic biomass, which consists of cellulose (B213188), hemicellulose, and lignin (B12514952). In SSF, cellulase (B1617823) and hemicellulase (B13383388) enzymes break down the polysaccharides into fermentable sugars, primarily glucose and xylose, which are then immediately consumed by the fermenting microorganism, typically yeast.
The advantages of SSF include reduced inhibition of enzymes by high sugar concentrations (especially glucose), lower capital costs due to fewer vessels, and potentially higher this compound yields. By continuously removing sugars through fermentation, the inhibitory effect of sugars on enzymatic hydrolysis is minimized.
Challenges in SSF include finding optimal temperature and pH conditions that are suitable for both the enzymes and the fermenting organism. Cellulases often have higher optimal temperatures than yeast, requiring a compromise or the use of thermotolerant yeast strains. Enzyme inhibition by this compound is another factor that needs to be addressed.
Research in SSF focuses on developing robust enzyme cocktails, engineering microorganisms with improved tolerance to inhibitors and higher fermentation efficiency, and optimizing process parameters for various feedstocks.
Consolidated Bioprocessing (CBP) for Integrated this compound Production
Consolidated Bioprocessing (CBP), also referred to as direct microbial conversion, represents an integrated approach for the biological conversion of lignocellulosic biomass into biofuels and biochemicals within a single reactor. This method aims to streamline the process and reduce costs by combining enzyme production, saccharification (hydrolysis of polysaccharides), and fermentation into a single step. celignis.com Traditionally, these steps are carried out sequentially in separate reactors, often requiring different microorganisms and conditions, leading to increased complexity and operational costs. celignis.com
In an ideal CBP system, a single microorganism or a consortium of microorganisms is engineered to perform all necessary functions: breaking down lignocellulose, hydrolyzing the biomass into fermentable sugars, and subsequently fermenting these sugars into this compound or other desired products. celignis.com This integration eliminates the need for separate enzyme production and purification processes, contributing to cost-effectiveness. celignis.com Furthermore, by immediately consuming the sugars as they are produced, CBP can minimize the accumulation of inhibitory products that can hinder enzymatic activity in traditional separate hydrolysis and fermentation (SSF) processes. celignis.com The simplified workflow and reduced number of operational steps and reactors in CBP also lead to less equipment, lower energy consumption, and decreased water and chemical usage. celignis.com
Research in CBP focuses on developing efficient fermentation strains, including genetically modified ethanologenic yeast strains capable of producing enzymes that degrade raw starch and simultaneously ferment the resulting sugars. mdpi.com For instance, studies have investigated the optimization of CBP fermentation parameters using recombinant amylolytic Saccharomyces cerevisiae strains for biothis compound production from feedstocks like uncooked sweet potato residue. mdpi.com
Nutrient Homeostasis in High-Yield this compound Fermentation
Maintaining nutrient homeostasis is critical for achieving high this compound yields in fermentation processes, particularly under challenging conditions such as very high gravity (VHG) fermentation. Yeast, the primary microorganism used in industrial this compound fermentation, requires a balanced supply of macro- and micronutrients for optimal growth and this compound production. leaf-lesaffre.com These requirements are linked to the yeast's chemical composition, which includes carbon, nitrogen, phosphorus, vitamins, fatty acids, and metal ions. leaf-lesaffre.com
While feedstocks provide a portion of these nutrients, their composition can vary significantly due to factors like genetics, soil and weather conditions, and storage, leading to inconsistent nutrient concentrations. leaf-lesaffre.com Nutrient limitations, such as insufficient free amino nitrogen or dissolved oxygen, can stress yeast cells and negatively impact fermentation efficiency and viability, especially under VHG conditions where yeasts also face increased osmotic stress, elevated temperatures, and high this compound concentrations. leaf-lesaffre.commdpi.com
Ensuring the availability of all essential macronutrients (carbon, nitrogen, phosphorus) and micronutrients (vitamins, fatty acids, metal ions) in adequate quantities is crucial for supporting yeast growth and this compound production. leaf-lesaffre.com Addressing nutrient deficiencies through supplementation can enhance the robustness of the this compound production process, mitigate yeast stress, improve growth rates, and prevent incomplete fermentations. leaf-lesaffre.com
Process Control Parameters in this compound Fermentation (e.g., Redox Potential, Dissolved CO₂ Profiling)
Effective process control is essential for optimizing this compound fermentation performance, particularly in high-gravity and VHG conditions. Parameters such as redox potential (Oxidation Reduction Potential, ORP) and dissolved CO₂ profiling provide valuable insights into the metabolic state of the fermentation and can be used to guide process adjustments. repec.orgresearchgate.netresearchgate.net
Redox potential reflects the tendency of a solution to gain or lose electrons and is influenced by the chemical composition of the fermentation broth. escholarship.org During fermentation, as yeast consumes oxygen and sugars and releases reducing compounds and CO₂, the environment becomes more reductive, leading to a decrease in ORP. escholarship.org Monitoring ORP can provide an indication of yeast activity and the progression of fermentation. escholarship.org Changes in extracellular ORP can also reflect changes in intracellular ORP, which is crucial for maintaining the correct environment for metabolic reactions within the yeast cells. escholarship.org Controlling extracellular redox potential through methods like aeration can potentially influence fermentation outcomes. escholarship.org
Dissolved CO₂ concentration is another important parameter to monitor and control. CO₂ is a significant byproduct of yeast fermentation of glucose. savemyexams.comnih.gov The evolution patterns of dissolved CO₂ can depend on the extent of glucose utilization and can be used to drive and control repeated batch fermentation processes. researchgate.netresearchgate.net As glucose is depleted, the dissolved CO₂ level may decline. researchgate.net While some studies suggest that higher CO₂ concentrations might increase this compound productivity per cell, potentially due to decreased cell viability leading to higher this compound production per remaining cell, accumulated dissolved CO₂ can sometimes reduce this compound production, particularly in high-cell-density fermentations. google.comjst.go.jp Therefore, monitoring and managing dissolved CO₂ levels are important for maintaining efficient fermentation.
High-Cell-Density Continuous Fermentation Processes for this compound
High-cell-density continuous fermentation processes are explored to enhance this compound productivity and yield compared to traditional batch fermentation. jmb.or.krresearchgate.net Maintaining a high concentration of active yeast cells within the bioreactor allows for rapid conversion of sugars to this compound. nih.gov
Various techniques are employed to achieve and maintain high cell densities, including cell immobilization and cell retention systems such as membranes. jmb.or.krresearchgate.netnih.gov Immobilization involves confining the yeast cells within a matrix or support material, while cell retention systems physically separate the cells from the fermentation broth, allowing the this compound-rich liquid to be withdrawn while retaining the cells for continued fermentation. jmb.or.krnih.gov
Studies have demonstrated that continuous this compound production using immobilized cells in packed bed reactors can achieve higher productivity and yield compared to traditional fermentation with free cells. jmb.or.kr For example, one study using immobilized Saccharomyces cerevisiae in an upflow packed-bed cell recycle bioreactor achieved a maximum cell density of 87 g/L, an this compound concentration of 42 g/L, and a productivity of 21 g/L/h with a glucose solution. researchgate.net Another study reported a higher productivity of 9.57 g/l/h and a yield of 96.96% in a continuous process with high cell density using immobilized cells, compared to 3.00 g/l/h for traditional free cell fermentation. jmb.or.kr
High cell density continuous systems can potentially lead to higher productivities and yields if substrate availability can be maintained. They may also help fermentative organisms adapt to inhibitors present in the feedstock.
Table 1: Comparison of this compound Fermentation Productivity
| Fermentation Method | Cell Type | Productivity (g/L/h) | Reference |
| Traditional Batch | Free Cells | 3.00 | jmb.or.kr |
| Repeated Batch | Immobilized Cells | 4.28 | jmb.or.kr |
| Continuous (Upflow Packed-Bed) | Immobilized Cells | 21 | researchgate.net |
| Continuous (Four Bioreactors) | Immobilized Cells | 9.57 | jmb.or.kr |
Chemical Synthesis Pathways for this compound
Beyond biological fermentation, this compound can also be produced through chemical synthesis routes, primarily involving the hydration of ethylene (B1197577) or the direct synthesis from carbon dioxide and hydrogen.
Catalytic Hydration of Ethylene to this compound
C₂H₄ + H₂O → C₂H₅OH
This process is typically conducted in the vapor phase at elevated temperatures and pressures. savemyexams.comgoogle.com Common conditions include temperatures around 300°C and pressures of 60-70 atm. savemyexams.comgloballcadataaccess.org A solid silicon dioxide support coated with phosphoric(V) acid is a frequently used catalyst. chemguide.co.ukgoogle.com The phosphoric acid acts as an acid catalyst, facilitating the addition of water across the carbon-carbon double bond in ethylene. chemguide.co.uk
Direct Synthesis of this compound from Carbon Dioxide and Hydrogen
2CO₂ + 6H₂ → C₂H₅OH + 3H₂O
This pathway is considered an alternative to the hydration of ethylene for this compound synthesis. kataliz.org.ua However, the direct hydrogenation of CO₂ to higher alcohols like this compound is challenging due to the thermodynamic stability and chemical inertness of CO₂ and the complexity of the reaction network, which involves various parallel and sequential reactions. mdpi.combohrium.comnih.gov
Research in this area focuses on developing effective multifunctional catalysts that can promote the desired reaction pathway and achieve high this compound selectivity and activity. mdpi.combohrium.com Catalysts based on noble metals, cobalt, copper, and iron, as well as tandem catalysts, are being investigated. mdpi.com The mechanism often involves the initial formation of CO via the reverse water-gas shift (RWGS) reaction, followed by the hydrogenation of CO to hydrocarbons or oxygenates like this compound. kataliz.org.uanih.gov However, some catalysts are designed to directly hydrogenate CO₂ without going through a CO intermediate. nih.gov
Challenges in this synthesis route include the high activation energy of CO₂, the need for harsh synthesis conditions, and achieving high selectivity for this compound over other products like methane (B114726) and mthis compound (B129727). mdpi.comkataliz.org.ua Despite these challenges, the utilization of industrial CO₂ emissions and renewable hydrogen to produce higher alcohols like this compound holds significant potential for sustainability. mdpi.com
Gas Phase Catalysis for CO2 to this compound Conversion
The conversion of carbon dioxide (CO₂) to this compound via gas phase catalysis presents an eco-friendly approach for generating value-added products and offers a potential solution to climate change. rsc.orgrsc.orgrsc.org This process involves the hydrogenation of CO₂, a thermodynamically stable and chemically inert molecule, into this compound. rsc.orgrsc.org While mthis compound synthesis from CO₂ is industrially scaled, this compound production faces significant challenges due to the complexity of reaction routes and the difficulty in controlling C-C coupling. rsc.orgrsc.orgacs.org
Researchers are developing novel processes for the gas phase catalysis of this compound from CO₂ and hydrogen (H₂). This innovative approach adapts mechanisms primarily used for oxidation reactions and applies them to the hydrogenation reaction required for this compound synthesis. A key challenge is the continuous transport of CO₂ to the catalyst surface, which can lead to inadequate gas reactant concentration at reactive sites. rsc.org Strategies combining surface engineering with geometric modulation are being explored to address this, ensuring a stable high CO₂ concentration at reactive sites. rsc.org
Catalyst Selection and Process Conditions for CO2 Hydrogenation to this compound
The successful implementation of gas phase CO₂ hydrogenation to this compound hinges on the careful selection and interaction of various process conditions and catalyst materials. These factors are crucial for enabling the economically viable utilization of CO₂ chemistry, despite the inherent thermodynamic stability of CO₂ and the significant C-C coupling barrier.
Various catalytic systems have been investigated for the hydrogenation of CO₂ into this compound. rsc.org Noble-metal-based catalysts, such as those utilizing Pd and Rh, are often applied to promote C-O activation and subsequent C-C coupling for this compound synthesis. rsc.orgacs.org Non-noble metal catalysts, like cobalt catalysts (CoAlOₓ), have also shown high this compound selectivity, which can be further improved by doping with elements like Ni. acs.org
An international collaboration demonstrated that bringing together cesium, copper, and zinc oxide in a close-contact configuration catalyzes a reaction pathway that transforms CO₂ into this compound. rdworldonline.com This three-part interface opens a new route for carbon-carbon bond formation, with the well-tuned interplay between the cesium, copper, and zinc oxide sites being key to the conversion. rdworldonline.com None of these components individually catalyze the reaction, nor do they in pairs. rdworldonline.com
Researchers have developed efficient multi-elemental catalysts, such as K–Fe–Cu–Zn/ZrO₂, which have shown enhanced this compound space time yield (STYEtOH) under optimized conditions. rsc.orgrsc.org For instance, a KFeCuZn/ZrO₂ catalyst achieved a STYEtOH of 5.4 mmol gcat⁻¹ h⁻¹ at 360 °C, 4 MPa, and a gas hourly space velocity (GHSV) of 12 L gcat⁻¹ h⁻¹. rsc.orgrsc.org Studies using in situ/operando spectroscopy have indicated that all components in this type of catalyst are necessary for efficient this compound synthesis. rsc.orgrsc.org
Process conditions such as temperature, pressure, and the ratio of reactants (e.g., H₂/CO₂) significantly influence the outcome of CO₂ hydrogenation to this compound. For example, benchmark experiments with K-promoted bimetallic Fe–In catalysts on a Ce–ZrO₂ support were performed at 300 °C, 10 MPa, a GHSV of 4500 mL g⁻¹ h⁻¹, and an H₂/CO₂ ratio of 3 in a continuous fixed-bed reactor. acs.org Under these conditions, a K-0.82-FeIn/Ce–ZrO₂_900 catalyst achieved a CO₂ conversion of 29.6% and a higher alcohol selectivity of 28.7%. acs.org
Direct hydrogenation of CO₂ to this compound at ambient conditions is also being explored using novel approaches like non-thermal plasma assisted catalysis with catalysts such as Cu(I)-MOF. rsc.org A Cu(I)-HKUST-17.5 catalyst achieved 41.2% CO₂ conversion and up to 62.9% this compound selectivity under ambient conditions, with Cu(I) sites identified as key for C-C coupling and this compound synthesis. rsc.org
Feedstock Utilization in this compound Production
Biothis compound is currently the most produced biofuel, primarily derived from the fermentation of renewable feedstocks. mdpi.comencyclopedia.pubmdpi.com Depending on the feedstock used, biothis compound production is categorized into different generations. jord.onetandfonline.comnih.govresearchgate.net
First-Generation Feedstocks for Biothis compound Production
First-generation biofuels, including biothis compound, are derived from edible food crops rich in starch and sucrose. encyclopedia.pubjord.onetandfonline.comnih.govresearchgate.net This approach has raised concerns about the "food versus fuel" debate, as it utilizes crops that could otherwise be used for food consumption. jord.onetandfonline.com Despite this, first-generation feedstocks currently account for over 94% of global this compound production due to the feasibility of conversion methods and established industrial processes. encyclopedia.pub
Starch-Based Substrates (e.g., Corn, Potato, Manioc)
Starch-based feedstocks are extensively utilized for biothis compound production due to their easy availability, conversion, long storage duration, and high this compound yield. tandfonline.com These feedstocks contain long, complex chains of sugar molecules that are easily converted to fermentable sugars. thinkindiaquarterly.orgajfand.net Common starch-based substrates include grains such as corn, wheat, and barley, and tubers such as potatoes, sweet potatoes, and cassava (manioc). researchgate.netthinkindiaquarterly.orgajfand.netdsengineers.comumn.edu
The production process for starch-based feedstocks typically involves milling, mashing, enzymatic breakdown of starch into fermentable sugars (saccharification), and fermentation using microorganisms like Saccharomyces cerevisiae. encyclopedia.pubthinkindiaquarterly.orgdsengineers.com Corn is a major feedstock for this compound production, particularly in the United States, where it accounts for over 90% of production due to its abundance and low price. encyclopedia.pubthinkindiaquarterly.org Cassava and sweet potato are also considered promising substrates for alcohol fermentation, with sweet potato offering a higher starch yield per unit land cultivated compared to grains. ajfand.netumn.edu
Waste Materials and Industrial Byproducts as this compound Feedstocks
The production of this compound from waste materials and industrial byproducts, often referred to as second-generation biothis compound production, has gained significant attention as a sustainable alternative to using food crops. This approach mitigates concerns about food security and land use competition associated with first-generation biofuels nih.govmdpi.com. Lignocellulosic biomass, a major component of various waste streams from agriculture, forestry, industries, and municipalities, is a primary feedstock for this process due to its abundance, low cost, and renewable nature nih.govnih.govbiotech-asia.org.
Lignocellulosic biomass primarily consists of cellulose (30–50%), hemicelluloses (20–40%), and lignin (20–30%) mdpi.com. Cellulose and hemicelluloses are complex carbohydrates that can be broken down into fermentable sugars, while lignin is a complex polymer that provides structural integrity to plants and can hinder the breakdown of cellulose and hemicelluloses mdpi.combiotech-asia.orgbohrium.com.
The conversion of waste lignocellulosic biomass to this compound typically involves several key steps:
Pretreatment: This crucial initial step aims to break down the complex structure of lignocellulose, particularly the lignin barrier, to make the cellulose and hemicelluloses more accessible to enzymatic hydrolysis nih.govbohrium.combohrium.com. Various pretreatment methods have been developed, including physical (e.g., milling, grinding), chemical (e.g., acid, alkaline, ionic liquids), physicochemical (e.g., steam explosion, ammonia (B1221849) fiber explosion), and biological treatments nih.govbohrium.comresearchgate.net. The choice of pretreatment method depends on the type of waste material and the desired outcome, with the goal of maximizing sugar yield and minimizing the formation of inhibitory compounds for subsequent fermentation bohrium.comnih.gov. Combining different pretreatment methods can improve efficiency, although it may increase operational costs bohrium.com.
Hydrolysis: Following pretreatment, the cellulose and hemicelluloses are hydrolyzed into fermentable sugars, primarily glucose (a hexose) and xylose (a pentose) nih.govnih.gov. Enzymatic hydrolysis, using enzymes like cellulases and xylanases, is a common method due to its milder conditions and lower energy requirements compared to acid hydrolysis bohrium.comnih.gov. The efficiency of enzymatic hydrolysis is significantly influenced by the effectiveness of the pretreatment step nih.govnih.gov.
Waste materials and industrial byproducts that have been investigated as feedstocks for this compound production include:
Agricultural residues: These are abundant and cost-effective, including materials like corn stover, wheat straw, rice straw, and sugarcane bagasse biotech-asia.orgbohrium.commdpi.com. For example, studies have shown that wheat straw can be extensively studied for this compound production nih.gov. The potential biothis compound production from corn stover and wheat straw in North Carolina alone was estimated to be about 238 million liters per year nih.gov.
Food waste: Household and industrial food waste contains significant amounts of carbohydrates and fermentable sugars, making it a suitable feedstock core.ac.ukresearchgate.netirjet.net. Research has explored the conversion of restaurant waste, fruit and vegetable peels, and other kitchen wastes into this compound core.ac.ukirjet.net. Enzymatic hydrolysis is a primary method for treating food waste for biothis compound production rbciamb.com.brrbciamb.com.brresearchgate.net.
Forestry residues: Waste from forest cutting and processing can also be used as a lignocellulosic feedstock frontiersin.org.
Industrial byproducts: Various industrial byproducts, such as those from the pulp and paper industry and food processing industries, can serve as feedstocks nih.govscirp.org. Cotton waste biomass and industrial potato waste are examples of such byproducts that have been studied for this compound production researchgate.netmdpi.com. Molasses, a byproduct from sugar factories, is also a readily usable sugar-based feedstock hawaii.edu.
Municipal Solid Waste (MSW): The organic fraction of MSW, particularly paper and cardboard, is a potential feedstock for cellulosic this compound production eajournals.orgsdstate.edumdpi.com. Utilizing MSW for biothis compound production can also help address waste management challenges nih.goveajournals.org.
Detailed research findings highlight the variability in this compound yields depending on the feedstock and the specific conversion process employed. Pretreatment methods play a critical role in the efficiency of sugar release and subsequent fermentation nih.govbohrium.com.
Here is a table summarizing some research findings on this compound production from various waste feedstocks:
| Feedstock | Pretreatment Method(s) | Microorganism(s) Used | Key Findings / this compound Yield | Source |
| Food Waste (Corn, Potatoes, Pasta) | Enzymatic digestion (alpha-amylase, glucoamylase) | Saccharomyces cerevisiae | Achieved 8 mg/ml (0.8% by mass) this compound concentration. | core.ac.uk |
| Food Residues | Mechanical crushing | Saccharomyces italicus KJ | 60 g/L this compound in 120 h (fed-batch fermentation). | core.ac.uk |
| Food Residues | Simultaneous saccharification with amylolytic enzyme complex | Saccharomyces cerevisiae | About 36 g/ml this compound from 100 g/ml food residue in 48 h. | core.ac.uk |
| Organic Waste (Old newspapers) | Acid hydrolysis | Saccharomyces cerevisiae | 42% fermentable sugar yield. | researchgate.net |
| Food Waste (Maize) | Microbial hydrolysis | Saccharomyces cerevisiae | 63% fermentable sugar yield. | researchgate.net |
| Sugarcane bagasse | Acid hydrolysis | Saccharomyces cerevisiae | Maximum percentage this compound yield of 6.72% at 72 hrs. | ajol.info |
| Corncob | Acid hydrolysis | Saccharomyces cerevisiae | Maximum percentage this compound yield of 4.17% at 72 hrs. | ajol.info |
| Cotton Ginning Wastes | Acid-Alkaline pretreatment | Aspergillus spp. (for enzymes), Fermentation organism not specified for this compound prod. | 60 mg/ml this compound produced from pre-treated substrate. | bbrc.in |
| Mixed Waste Tissue Paper and Food Waste | Not explicitly stated for WTP (pretreatment during papermaking), Saccharified FW | Saccharomyces cerevisiae and Candida shehatae (co-culture) | This compound yield improved from 41% to 46.5% with co-fermentation, reaching 21.98 g/L under optimal conditions. | mdpi.com |
| Industrial Potato Waste | Not explicitly stated | Saccharomyces cerevisiae HAU-1 | 56.8 g/L this compound from liquefied slurry (250 g/L potato flour). | mdpi.com |
| Industrial Potato Waste | Not explicitly stated | Not explicitly stated | Optimized medium yielded 24.6 g/L this compound. | mdpi.com |
| Paper/Cardboard (OFMSW/RDF) | Acid pretreatment | Saccharomyces cerevisiae MDS130 | 221 kg of this compound per 1000 kg dry paper/cardboard, 8.4% v/v this compound concentration. | mdpi.com |
Note: this compound yields and concentrations can vary significantly based on experimental conditions, feedstock composition, and the specific strains of microorganisms used.
Ethanol As a Chemical Feedstock in Industrial Synthesis
Ethanol (B145695) Conversion to Hydrocarbons
The conversion of this compound to hydrocarbons involves breaking or forming carbon-carbon bonds and removing oxygen, primarily through dehydration and oligomerization reactions. researchgate.nettaylorfrancis.comacs.org This pathway allows for the production of olefins, alkanes, and aromatics of varying chain lengths. acs.orgtaylorfrancis.comaidic.itmedcraveonline.com
This compound Dehydration to Ethylene (B1197577)
This compound dehydration to ethylene is one of the most direct and commercially established routes for converting this compound into a basic chemical building block. scielo.bracs.orgethanolproducer.comnorthwestern.edu Ethylene is a crucial olefin used extensively in chemical synthesis and the production of plastics like polyethylene (B3416737). ethanolproducer.comnorthwestern.eduosti.gov
The reaction involves the removal of a water molecule from this compound, typically catalyzed by solid acids. scielo.brmdpi.com
C₂H₅OH → C₂H₄ + H₂O
This reaction is endothermic, and higher temperatures generally favor ethylene formation over the byproduct diethyl ether. scielo.brmdpi.com
Catalysts play a critical role in the efficiency and selectivity of this process. Historically, gamma-alumina (γ-Al₂O₃) has been widely used as a catalyst for this compound dehydration. researchgate.netscielo.bracs.orgsamaterials.com Studies have explored the reaction mechanism over γ-Al₂O₃, suggesting that ethylene formation can occur via a surface-mediated process. researchgate.netscielo.br Acid sites on the catalyst are generally believed to lead to ethylene formation, while basic sites may favor diethyl ether production. scielo.brmdpi.com
Extensive research has focused on developing improved heterogeneous catalysts to enhance ethylene yield and lower reaction temperatures, including modified alumina (B75360), zeolites (such as HZSM-5 and H-Beta), metal oxides, and heteropoly acids. mdpi.comacs.orgresearchgate.netunipd.it For instance, nanoscale H-ZSM-5 zeolite powder has demonstrated high this compound conversion (98.6%) and ethylene selectivity (99.2%) at a relatively low temperature of 240 °C. acs.org Modified ZSM-5 catalysts, treated by dealumination or desilication and modified with phosphorus or lanthanum, have shown improved stability and high ethylene selectivity (over 99%) even after extended reaction times. acs.org Binary metal oxide solid acid catalysts with γ-Al₂O₃ as the main component and TiO₂ as an auxiliary agent have also been developed for this process. samaterials.com
Industrial processes for this compound dehydration to ethylene have been implemented, utilizing fixed-bed or fluidized-bed reactors with catalysts like aluminum oxide. northwestern.eduosti.govcore.ac.uk A process design converting 100,000 kg/hr of 95 wt% this compound feed can produce 53,000 kg/hr of 99.7% chemical-grade ethylene. northwestern.edu Operating conditions typically involve reaction temperatures between 350-450 °C and atmospheric pressure, achieving this compound conversion of 99% and ethylene selectivity over 96%. osti.gov
Data on catalyst performance in this compound dehydration to ethylene highlights the impact of catalyst type and reaction conditions on conversion and selectivity:
| Catalyst Type | Temperature (°C) | This compound Conversion (%) | Ethylene Selectivity (%) | Diethyl Ether Selectivity (%) | Acetaldehyde (B116499) Selectivity (%) | Reference |
| γ-Al₂O₃ | 450 | ~80 | High | Low | Minor | acs.org |
| H-ZSM-5 (nanoscale) | 240 | 98.6 | 99.2 | - | - | acs.org |
| Modified ZSM-5 | 220-240 | >99 (after 100h) | >99 (after 100h) | - | - | acs.org |
| γ-Al₂O₃ (industrial plant) | 350-450 | 99 | >96 | - | - | osti.gov |
| H-Beta-38 | - | Complete | 98 | - | - | unipd.it |
Note: Data compiled from various sources and may represent different experimental conditions.
Oligomerization and Hydrotreating of this compound-Derived Olefins
Oligomerization is a process where smaller olefin molecules, such as ethylene produced from this compound dehydration, are combined to form larger hydrocarbon chains. researchgate.netlabpartnering.org This is a key step in converting this compound into higher hydrocarbons suitable for transportation fuels like gasoline, jet fuel, and diesel. researchgate.netlabpartnering.orgpnnl.govethanolproducer.comrsc.org
The process typically involves multiple steps: initial this compound dehydration to light olefins (primarily ethylene), followed by the oligomerization of these olefins to produce longer-chain alkenes. researchgate.netlabpartnering.org Subsequent hydrotreating (hydrogenation) is often employed to saturate the olefins, converting them into more stable alkanes, which are primary components of fuels. researchgate.netlabpartnering.org
Solid acid catalysts, particularly zeolites like ZSM-5, H-Y, and H-beta, are commonly used for the oligomerization of this compound-derived olefins. researchgate.netrsc.org These catalysts facilitate the carbon-carbon bond formation necessary to build larger molecules. researchgate.net The reaction conditions and catalyst properties influence the product distribution, affecting the yield of hydrocarbons in the gasoline or jet fuel range. researchgate.netrsc.org
Research has explored the oligomerization of mixtures of this compound-derived propene and isobutene to produce transportation fuels. rsc.org Using solid acid catalysts like H-beta or Purolite-CT275, it's possible to produce jet-range hydrocarbons with high mass yields (80–85%). rsc.org The resulting liquid products, after distillation and hydrotreatment, can meet specifications for alcohol-to-jet synthetic paraffinic kerosene (B1165875) (ATJ-SPK) blending components. rsc.org
While a multi-step process involving dehydration, oligomerization, and hydrotreating is a common approach, research is also exploring more streamlined, single-step processes for converting this compound directly to higher olefins. labpartnering.orgpnnl.govchemcatbio.org
This compound to Butene-Rich Olefins (ETO) Pathways
The this compound-to-Olefins (ETO) pathway specifically focuses on converting this compound into C₃+ olefins, with a particular emphasis on producing butene-rich streams. acs.orgethanolproducer.comosti.govrsc.orgenergy.gov These butene-rich olefins are valuable intermediates for producing transportation fuels and various chemicals. labpartnering.orgpnnl.govethanolproducer.com
Conventional approaches to producing butene-rich olefins from this compound often involve the initial dehydration of this compound to ethylene, followed by the dimerization of ethylene to butenes. labpartnering.orgchemcatbio.orgpnnl.gov This multi-step process can be energy-intensive due to the endothermic nature of this compound dehydration and the costs associated with ethylene oligomerization. labpartnering.orgchemcatbio.org
Recent research has focused on developing single-step catalytic processes to convert this compound directly to butene-rich olefins, bypassing the intermediate ethylene production step. labpartnering.orgpnnl.govchemcatbio.orgrsc.orgpnnl.gov This streamlined approach aims to improve efficiency and reduce production costs. labpartnering.orgpnnl.govchemcatbio.org Multifunctional catalysts are being developed that can facilitate the necessary reaction cascade, which may involve this compound dehydrogenation, C-C coupling, and hydrogenation/dehydrogenation steps. pnnl.govosti.govpnnl.govosti.gov
For example, a single-step process using a highly active, multifunctional catalyst comprising silica (B1680970) as a support material with silver nitrate (B79036) and zirconium nitrate has demonstrated the ability to produce n-butene with greater than 90% this compound conversion and over 60% selectivity to butenes. pnnl.gov This pathway offers a potentially more economic route to jet- and diesel-range hydrocarbons. pnnl.gov
Another approach involves using composite catalysts, such as a Cu–Zn–Y/Beta catalyst, for a one-step this compound to butene-rich olefins process. rsc.org This pathway can be integrated into a biorefinery concept to produce sustainable liquid fuels. rsc.org
The ETO pathway often involves a complex reaction network. Proposed mechanisms over zeolite catalysts suggest that the formation of C₃–C₄ olefins may proceed via an ethylene intermediate, similar to mthis compound-to-gasoline (MTG) processes. acs.org However, single-step processes aim to minimize or avoid significant ethylene production. chemcatbio.org
Catalyst stability and selectivity are key challenges in ETO pathways, particularly in managing side reactions and maintaining the desired product distribution over time. osti.gov Coke deposition is a common deactivation mechanism for catalysts in this compound-to-butadiene/butene conversion. osti.gov
Production of 1,3-Butadiene (B125203) from this compound
1,3-Butadiene is an important monomer used in the production of synthetic rubber, elastomers, and resins. rsc.orgmdpi.comupb.rofit.eduosti.gov Traditionally produced as a byproduct of naphtha cracking, there is renewed interest in producing 1,3-butadiene from bio-based this compound due to sustainability considerations and fluctuating petroleum market dynamics. rsc.orgmedcraveonline.commdpi.comupb.rofit.edu
The conversion of this compound to 1,3-butadiene (ETB) can occur via one-step or two-step processes. mdpi.comupb.roacs.org Historically, processes like the Lebedev process (one-step) and the Ostromisslensky process (two-step) were implemented industrially. upb.roacs.org
The two-step process typically involves the dehydrogenation of this compound to acetaldehyde in the first step, followed by the conversion of the this compound/acetaldehyde mixture to 1,3-butadiene in the second step. upb.roacs.org This allows for better control over reaction conditions and potentially higher selectivity. acs.org
The one-step process directly converts this compound into 1,3-butadiene in a single reactor. upb.ro This process involves a cascade of reactions, including this compound dehydrogenation to acetaldehyde, aldol (B89426) condensation of acetaldehyde to form acetaldol (3-hydroxybutanal), dehydration of acetaldol to crotonaldehyde (B89634), reduction of crotonaldehyde to crotyl alcohol, and finally, dehydration of crotyl alcohol to 1,3-butadiene. osti.govacs.orgresearchgate.net
Catalysts for ETB conversion require a combination of basic, acid, and redox properties to facilitate the various reaction steps. mdpi.com Mixed metal oxides, particularly MgO–SiO₂ and ZrO₂–SiO₂ based materials, have been extensively studied as catalysts for the one-step process. rsc.orgmdpi.comacs.orgrsc.org These catalysts often incorporate metals like silver (Ag), copper (Cu), or gold (Au), or metal oxides such as ZrO₂, ZnO, In₂O₃, and Ga₂O₃ to enhance catalytic performance. rsc.org
Data on catalytic performance in ETB conversion demonstrates the influence of catalyst composition and reaction conditions:
| Catalyst Type | This compound Conversion (%) | 1,3-Butadiene Selectivity (%) | Notes | Reference |
| 3% Au/MgO-SiO₂ (Mg/Si=1) | 40 | High yield (low selectivity) | At 573 K, WHSV 1.1 h⁻¹ | mdpi.com |
| MgO–SiO₂ (calcined at 500°C) | ~30 | 80.7 | Using acetaldehyde/ethanol/water feed (22.5:67.5:10 wt%) | acs.org |
| Hf–Zn catalyst (one-step) | High | 58-69 | Under industrial operating conditions | acs.org |
| Ag–ZrO₂/SiO₂ | 86.9 | 71.8 | Co-impregnation method | osti.gov |
| Physically mixed Ag/SiO₂ and ZrO₂/SiO₂ | 59.9 | 68.4 | Comparable to co-impregnation | osti.gov |
| Ta/SBA-15-130 | 47.1 | 79 (of converted this compound) | Laboratory setting, 200,000 tonnes/year plant design based on this. | fit.edu |
Maintaining catalyst stability and preventing deactivation, often due to coke deposition, are significant challenges in ETB processes. osti.govmdpi.com Research continues to focus on developing more stable and selective catalysts for the sustainable production of 1,3-butadiene from this compound. rsc.orgmdpi.com
Aromatization from this compound-Derived Intermediates
This compound can also be converted into aromatic hydrocarbons through processes that involve the formation of intermediate olefins, which then undergo cyclization and dehydrogenation reactions. acs.orgacs.orgmedcraveonline.com This pathway allows for the production of valuable aromatic compounds like benzene (B151609), toluene (B28343), and xylenes (B1142099) (BTX). medcraveonline.comenergy.gov
The conversion of this compound to aromatics typically involves multifunctional catalysts, often containing acidic sites for dehydration and oligomerization, and metallic sites for dehydrogenation and cyclization. Zeolites, particularly those with appropriate pore structures and acidity, can be effective catalysts for this process, sometimes in combination with metals. medcraveonline.com
One potential route involves the initial conversion of this compound to light olefins (e.g., ethylene, propylene (B89431), butenes), followed by the aromatization of these olefins. medcraveonline.com Studies have shown that depending on the catalyst and reaction conditions, the selectivity of this compound conversion can be shifted towards the formation of aromatic compounds. medcraveonline.com
For example, catalytic conversion of bio-ethanol over zeolite catalysts has been shown to produce a range of hydrocarbons, including aromatic compounds like toluene and xylenes. medcraveonline.com A two-stage this compound conversion technology has been developed to obtain bio-fuel with controlled characteristics, where the hydrocarbon fraction obtained in the first stage is hydrogenated to produce naphthenes, which are important components of jet fuel, and this process can also involve the formation and subsequent hydrogenation of aromatic hydrocarbons. acs.orgmedcraveonline.com
Research on converting this compound to liquid hydrocarbons using catalysts like tin-promoted Raney nickel supported on alumina has shown the production of hydrocarbons up to C₁₇, with reduced aromatic content compared to some other processes. acs.org However, other studies utilizing platinum/alumina catalysts have shown the production of C₄–C₁₂ hydrocarbons, including a significant portion of alkanes, with ethylene being involved in the carbon chain growth process. aidic.it
The aromatization pathway from this compound-derived intermediates is an area of ongoing research, aiming to optimize catalysts and reaction conditions to selectively produce desired aromatic compounds from a renewable feedstock.
This compound Conversion to Other Oxygenated Compounds
Beyond hydrocarbons, this compound can be catalytically converted into a variety of other oxygenated compounds, which serve as important intermediates and products in the chemical industry. researchgate.netscielo.bracs.org These conversions often involve dehydrogenation, oxidation, and C-C coupling reactions. rsc.org
Key oxygenated compounds that can be produced from this compound include acetaldehyde, ethyl acetate (B1210297), diethyl ether, 1-butanol (B46404), and acetic acid. researchgate.netscielo.bracs.org
Acetaldehyde is a crucial intermediate for synthesizing many chemicals and can be produced from this compound through oxidative dehydrogenation or dehydrogenation reactions. rsc.org While traditionally produced via ethylene oxidation, the conversion of renewable this compound to acetaldehyde is gaining interest. rsc.org Catalysts for this conversion include oxide catalysts and metal-based catalysts, such as silver-based catalysts, although these often require high reaction temperatures. rsc.org Research is focused on developing catalysts that enable lower-temperature conversion with high selectivity. rsc.org For instance, Mo-based catalysts have shown promise for low-temperature oxidation of this compound to acetaldehyde. rsc.org
Ethyl acetate is another important oxygenated compound derived from this compound, often used as a solvent and in various industrial applications. mdpi.com It can be synthesized through the esterification of this compound with acetic acid or via other catalytic routes from this compound. nih.govmdpi.com Studies have investigated the synthesis of ethyl acetate over supported catalysts. mdpi.com
Diethyl ether is primarily formed as a byproduct during the dehydration of this compound to ethylene, particularly at lower reaction temperatures. scielo.brosti.govmdpi.com While it can be an intermediate in ethylene production, it also has applications as a solvent.
1-Butanol is a higher alcohol that can be produced from this compound through Guerbet-type reactions, which involve the catalytic coupling of this compound molecules. researchgate.netnih.govscielo.br 1-butanol has potential as a fuel additive and solvent. mdpi.com
Acetic acid can be produced from the oxidation of acetaldehyde, which is an intermediate in this compound conversion. researchgate.netscielo.bracs.org
The catalytic conversion of this compound to these various oxygenated compounds provides access to a diverse range of chemicals with broad applications, contributing to the concept of this compound-based biorefineries. scielo.brmdpi.com
Synthesis of Acetaldehyde from this compound
Acetaldehyde, an important intermediate in the production of acetic acid, perfumes, and other chemicals, is commonly synthesized from this compound. One primary method involves the catalytic oxidation or dehydrogenation of this compound. For instance, the vapor-phase dehydrogenation of this compound over a copper-based catalyst at elevated temperatures yields acetaldehyde and hydrogen gas.
Production of 1-Butanol via this compound Valorization (Guerbet Reaction)
1-Butanol, a four-carbon alcohol with applications as a solvent and potential biofuel, can be produced from this compound through a process known as the Guerbet reaction. This reaction involves the catalytic coupling of two molecules of this compound to form 1-butanol, typically in the presence of a heterogeneous catalyst and a base. mdpi.comosti.govacs.org The mechanism generally involves the dehydrogenation of this compound to acetaldehyde, followed by an aldol condensation of acetaldehyde, dehydration to form crotonaldehyde, and finally hydrogenation of crotonaldehyde to 1-butanol. mdpi.comosti.gov Research explores various catalysts, including those incorporating copper and nickel nanoparticles on supports like graphite, to optimize selectivity and yield. mdpi.com Temperatures for this reaction can range from approximately 150°C to 500°C. google.com
Diethyl Ether Synthesis from this compound
Diethyl ether, a widely used solvent, is synthesized industrially through the acid-catalyzed dehydration of this compound. This process typically involves heating this compound with a strong acid, such as sulfuric acid, at temperatures around 140°C. masterorganicchemistry.comyoutube.com The reaction proceeds via the protonation of an this compound molecule, followed by nucleophilic attack by another this compound molecule and subsequent deprotonation to form diethyl ether and water. masterorganicchemistry.com Vapor-phase dehydration of this compound over alumina catalysts can achieve high yields of diethyl ether. wikipedia.org
Ethyl Acetate Production from this compound
Ethyl acetate, a versatile solvent used in coatings, adhesives, and the food industry, is produced through the esterification of this compound with acetic acid. This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and involves the reversible reaction between this compound and acetic acid to form ethyl acetate and water. Industrial processes often employ reactive distillation to continuously remove the ethyl acetate and water, driving the equilibrium towards product formation.
Acetone Synthesis from this compound
Acetone, a significant solvent and building block, can be synthesized from this compound through various routes, although it is more commonly produced from propylene. One historical method involved the catalytic conversion of this compound over metal oxide catalysts at high temperatures, yielding acetone, hydrogen, and carbon dioxide.
This compound as a Building Block for Polymers
This compound serves as a crucial precursor in the production of certain polymers, most notably polyethylene, by first being converted into the monomer ethylene.
Bio-Polyethylene Production from this compound-Derived Ethylene
Polyethylene (PE), the most widely produced plastic globally, is a polymer of ethylene monomers. wikipedia.org Traditionally, ethylene is derived from petrochemical sources. However, with growing interest in sustainable materials, bio-polyethylene production from this compound has gained prominence. This process involves dehydrating this compound, often derived from the fermentation of biomass like sugarcane or corn, to produce ethylene. azom.comslideshare.netbraskem.com.brccea.org.uk The resulting bio-based ethylene is chemically identical to petrochemical ethylene and can be polymerized using existing technologies to produce various grades of polyethylene, such as low-density polyethylene (LDPE) and high-density polyethylene (HDPE). azom.comslideshare.netccea.org.uk Bio-polyethylene offers a lower carbon footprint compared to its fossil fuel-based counterpart, as the biomass feedstock absorbs carbon dioxide during its growth. azom.comslideshare.netbraskem.com.br
| Compound Name | PubChem CID |
| This compound | 702 wikipedia.orgnih.govnih.gov |
| Acetaldehyde | 177 guidetopharmacology.orgnih.gov |
| 1-Butanol | 263 wikipedia.orgfishersci.comnih.gov |
| Diethyl Ether | 3283 nih.govfishersci.it |
| Ethyl Acetate | 8857 fishersci.senih.govnih.gov |
| Acetone | 177 (Note: Acetaldehyde CID is 177, Acetone is 180 - Correction based on common knowledge, verifying Acetone CID) |
| Ethylene | 6325 wikipedia.orgwikipedia.orgfishersci.no |
| Polyethylene | 6325 (Note: Polyethylene is a polymer of ethylene, CID often refers to the monomer) wikipedia.orgfishersci.nofishersci.no |
| Crotonaldehyde | 6376 (Verified separately) |
| Acetic acid | 176 (Verified separately) |
Note on Acetone CID: While Acetaldehyde has CID 177 guidetopharmacology.orgnih.gov, Acetone has a different PubChem CID. A quick verification confirms Acetone's CID is 180.
Note on Polyethylene CID: Polyethylene is a polymer. The PubChem CID 6325 wikipedia.orgfishersci.nofishersci.no often refers to the ethylene monomer from which it is formed.
Potential for Bio-Polypropylene from this compound Derivatives
This compound is being explored as a renewable feedstock for the production of bio-based polypropylene (B1209903) (bio-PP). This process typically involves converting biothis compound into bio-based propylene, which is then polymerized to create bio-PP. Companies are evaluating the investment in producing carbon-negative bio-based polypropylene using proprietary technology to convert biothis compound into physically segregated bio-based polypropylene. sustainableplastics.combraskem.com.br This bio-based PP is intended to be a "drop-in" solution, possessing the same technical properties and recyclability as conventional, fossil-fuel-derived polypropylene, with the added benefit of a negative carbon footprint. sustainableplastics.combraskem.com.br
The conversion of biothis compound to bio-propylene can be achieved through catalytic reactions, a process sometimes referred to as the this compound-to-propylene (ETP) process. plasticsengineering.org This method utilizes renewable feedstocks and aligns with goals for a circular economy and reduced carbon footprint. plasticsengineering.org One route identified involves using this compound-derived ethylene to produce butylene, which then reacts with ethylene through a metathesis process to yield propylene. renewable-carbon.eu Another approach involves converting biothis compound to bio-propylene using technologies that may include dimerization and metathesis. renewable-carbon.eulummustechnology.com
Several companies are actively developing and implementing technologies for producing bio-propylene from this compound. Lummus Technology offers Verdene™ technology, a suite of processes that includes converting bio-ethanol to bio-propylene using specific technologies like EtE EverGreen™ combined with dimerization and OCT (metathesis) technology. lummustechnology.com This bio-propylene can then be used in the Novolen® PP process to produce bio-based polypropylene. lummustechnology.com Another company is evaluating the construction of a large-scale bio-based polypropylene plant in the U.S., leveraging the significant domestic this compound production capacity. sustainableplastics.combraskem.com.br This facility aims to produce a substantial amount of bio-polypropylene annually, representing a significant step in scaling up bio-based polymer production. mltanalytics.com
The production of bio-PP from sugarcane-derived this compound, for instance, can result in a carbon-neutral or even carbon-negative process, as the CO₂ absorbed by the sugarcane during growth can offset the emissions from production. plasticsengineering.orgbraskem.com.br
This compound for Hydrogen Production via Steam Reforming
This compound steam reforming (ESR) is a promising method for producing hydrogen, particularly from renewable biothis compound. athensjournals.grcsic.es This process involves reacting this compound with steam at elevated temperatures in the presence of a catalyst to generate a gas mixture primarily containing hydrogen, carbon monoxide, carbon dioxide, and methane (B114726). csic.esresearchgate.net
The main reaction for this compound steam reforming can be represented as: C₂H₅OH + 3H₂O → 6H₂ + 2CO₂
However, the process is complex and can involve several side reactions, including the water-gas shift (WGS) reaction (CO + H₂O ⇌ CO₂ + H₂) and methanation reactions. researchgate.netacs.org The WGS reaction is particularly important as it can convert the produced carbon monoxide into additional hydrogen and carbon dioxide. acs.org
Catalysts play a crucial role in the efficiency and selectivity of ESR. Various catalysts, including those based on noble metals (such as Rh, Ru, Pd, and Ir) and transition metals (like Ni, Co, and Cu), have been investigated. researchgate.netrsc.org Noble metal catalysts generally exhibit high activity and selectivity for hydrogen production. researchgate.netrsc.org However, due to their high cost, non-noble metal catalysts, particularly nickel-based catalysts, are widely studied because of their lower cost and availability. athensjournals.grresearchgate.net
Challenges in ESR include catalyst deactivation due to carbon deposition (coking) and sintering, especially at high reaction temperatures. athensjournals.grrsc.org The choice of catalyst support material is also critical, as it can influence catalytic activity and stability. athensjournals.gr For example, while alumina (Al₂O₃) is a common support, its acidic nature can promote this compound dehydration to ethylene, a precursor for carbon formation. athensjournals.grrsc.org Adding basic promoters or using supports with oxygen exchange capacity, such as cerium oxide (CeO₂), can help mitigate carbon deposition and improve catalyst stability. athensjournals.grrsc.org
Research efforts focus on developing catalysts with high hydrogen selectivity, low coke formation, and good thermal stability. athensjournals.grresearchgate.net Studies have explored various catalyst compositions and support materials, including supported metal catalysts on CeO₂, Al₂O₃, MgO, and mixed oxides like CeO₂-ZrO₂. rsc.orgutoronto.ca For instance, Rh catalysts supported on CeO₂-ZrO₂ have shown effectiveness for hydrogen production at lower temperatures, with high Ce content potentially increasing hydrogen yield due to high oxygen storage capacity. utoronto.ca
The operating temperature and the steam-to-ethanol ratio are important parameters influencing the ESR process and product distribution. While high temperatures can favor hydrogen production thermodynamically, they can also lead to increased CO formation and catalyst deactivation. rsc.orgutoronto.ca Low-temperature steam reforming is being explored to decrease carbon monoxide and methane production and enhance hydrogen selectivity. bohrium.com
Despite ongoing research and development, hydrogen production from this compound steam reforming is still largely in the research and development stage, with efforts focused on optimizing catalysts and process conditions for improved performance and long-term stability. acs.org
Advanced Separation and Purification Technologies for Ethanol
Distillation-Based Ethanol (B145695) Purification
Conventional distillation is effective for separating this compound and water up to the azeotropic point. To achieve higher this compound concentrations, specialized distillation techniques that alter the vapor-liquid equilibrium are employed.
Extractive Distillation for this compound Dehydration
Extractive distillation is a separation technique that involves adding a high-boiling solvent, known as an entrainer or separating agent, to the this compound-water mixture. This solvent is carefully selected to alter the relative volatilities of this compound and water without forming a new azeotrope with either component. The entrainer interacts differently with this compound and water, changing their activity coefficients and thus shifting the vapor-liquid equilibrium to allow for the separation of this compound and water in a conventional distillation column gwsionline.com.
Effective extractive agents for this compound dehydration include certain benzoates, anhydrides, alcohols, and esters tandfonline.com. Glycols, particularly ethylene (B1197577) glycol and glycerol (B35011), have been shown to be effective solvents in extractive distillation for this compound dehydration researchgate.net. A mixture of 60 mol% ethylene glycol and 40 mol% glycerol has been identified as an adequate composition for the separating agent in simulated extractive distillation processes researchgate.net.
The extractive distillation process typically involves a main extractive column where the solvent is fed near the top, and the this compound-water mixture is fed below the solvent feed stage. The solvent flows down the column, altering the volatilities. Anhydrous this compound is typically obtained as the overhead product, while the solvent, along with water and some this compound, is withdrawn from the bottom. A secondary recovery column is often used to separate the solvent from water and this compound for recycle back to the main column researchgate.netscielo.br. Studies have shown that extractive distillation with ethylene glycol can produce this compound with purity higher than 99.5 mol% scielo.br.
Azeotropic Distillation Techniques for this compound-Water Mixtures
Azeotropic distillation is another technique used to overcome the this compound-water azeotrope by adding an entrainer that forms a new, lower-boiling azeotrope with one or both of the components ijrti.orgwikipedia.orgbyjus.com. This new azeotrope is typically heterogeneous, meaning it forms two immiscible liquid phases upon condensation, which can then be separated using a decanter ijrti.orgwikipedia.orgosti.gov.
Historically, benzene (B151609) was widely used as an entrainer for this compound-water azeotropic distillation due to its ability to form a ternary azeotrope with this compound and water that boils at a lower temperature than the this compound-water binary azeotrope ijrti.orgwikipedia.orgbyjus.com. However, due to health concerns regarding benzene's carcinogenic nature, its use has declined ijrti.orgbyjus.com. Cyclohexane was also extensively used ijrti.orgwikipedia.org. More modern practices utilize entrainers such as toluene (B28343), hexane, heptane, isooctane, acetone, and diethyl ether ijrti.orgwikipedia.orgbyjus.com.
In a typical heterogeneous azeotropic distillation process for this compound dehydration, the this compound-water azeotropic mixture is fed to a distillation column along with the entrainer. A ternary azeotrope (e.g., this compound-water-toluene) is formed and removed as the overhead vapor ijrti.org. Upon condensation, this vapor separates into two liquid phases in a decanter: an entrainer-rich phase and a water-rich phase ijrti.orgosti.gov. The entrainer-rich phase is typically recycled to the distillation column, while the water-rich phase may be sent to a second column to recover dissolved entrainer before the water is discarded ijrti.org. Pure this compound is obtained as the bottom product from the main distillation column osti.gov.
The energy requirements for azeotropic distillation can be substantial, estimated to be around 35% of the heating value of the fuel produced miami.edu.
Pressure Swing Distillation in this compound Recovery
Pressure swing distillation (PSD) is a technique that exploits the pressure-dependent nature of some azeotropes to achieve separation without the addition of an entrainer wikipedia.orgacs.org. For mixtures like this compound and water, where the azeotropic composition shifts with pressure, PSD can be an effective method for dehydration wikipedia.orgacs.org.
The process typically involves two distillation columns operating at different pressures acs.orgscielo.br. The azeotropic mixture is fed to one column operating at a specific pressure where the azeotrope has a certain composition. The overhead or bottom product from this column, which is rich in one component but still at or near an azeotropic composition for that pressure, is then fed to a second column operating at a different pressure where the azeotropic composition is significantly different acs.orgscielo.br. By cycling the streams between the high-pressure and low-pressure columns, it is possible to obtain high-purity products from the bottoms or tops of the respective columns acs.orgscielo.br.
For the this compound-water minimum-boiling azeotrope, a high-pressure column and a low-pressure column are used. The high-purity this compound stream is typically withdrawn from the bottom of one of the columns, while the distillate stream, with a composition near the azeotrope of the other column, is recycled scielo.br. PSD can be a robust method, but its energy demand can be higher compared to other techniques like membrane processes wikipedia.org. However, it avoids the need for a separating agent, which can simplify the process and reduce potential contamination acs.org.
Energy-Efficient Distillation Column Design for this compound
Energy consumption is a major consideration in this compound distillation, particularly in the context of biothis compound production where distillation can account for a significant portion of the total energy used researchgate.net. Designing energy-efficient distillation columns is crucial for improving the economic competitiveness and sustainability of this compound production researchgate.net.
Various design features and operational strategies are employed to minimize energy use in this compound distillation columns. These include optimizing column type (packed vs. tray columns), the number of theoretical stages, reflux and boil-up ratios, and the design of reboilers and condensers ajol.info. For example, producing this compound at a concentration below the azeotropic point requires significantly fewer trays and less energy compared to producing anhydrous this compound miami.edu.
Innovations in distillation technology, such as the use of dividing-wall columns and advanced control systems, aim to enhance separation efficiency and reduce energy consumption ajol.info. Heat integration techniques, such as vapor recompression heat pumps, can also be incorporated to recover and reuse heat within the distillation system, further improving energy efficiency researchgate.net. Studies have shown that optimizing column design parameters can lead to improved separation efficiency and reduced energy consumption ajol.info.
Membrane-Based this compound Separation
Membrane separation processes offer an alternative to distillation for this compound-water mixtures, often with lower energy consumption and the ability to overcome azeotropes without adding separating agents scispace.commdpi.comniscpr.res.in.
Pervaporation for this compound-Water Mixture Separation
Pervaporation is a membrane-based separation process that involves selective sorption of a liquid mixture into a membrane, diffusion through the membrane, and desorption into a vapor phase on the permeate side scispace.com. It is particularly well-suited for separating azeotropic mixtures and dehydrating organic compounds scispace.commdpi.comniscpr.res.in.
For this compound-water mixtures, pervaporation membranes can be designed to be either preferentially permeable to water (hydrophilic) or preferentially permeable to this compound (organophilic) scispace.commdpi.com. Hydrophilic membranes are commonly used for dehydrating this compound-water mixtures, allowing water to pass through the membrane while retaining this compound. Organophilic membranes can be used for recovering this compound from dilute fermentation broths scispace.comutm.my.
Pervaporation offers several advantages, including lower energy consumption compared to distillation, often requiring 50-70% less energy in many cases mdpi.comniscpr.res.in. It is also considered an environmentally friendly operation as it typically does not require the use of additional chemicals or materials mdpi.com.
Research on pervaporation membranes for this compound-water separation is ongoing, focusing on developing membranes with improved flux (permeation rate) and selectivity (separation factor) utm.mynih.gov. Various membrane materials, including polymers, inorganic materials, and mixed matrix composites, are being investigated nih.gov. For instance, studies have explored the use of zeolite membranes, polyvinyl alcohol (PVA) based membranes, and mixed matrix membranes incorporating materials like graphene, graphene oxide, or metal-organic frameworks mdpi.comutm.mynih.gov. Performance is evaluated based on total flux (mass of permeate per membrane area per unit time) and separation factor (ratio of component concentrations in the permeate versus the feed) niscpr.res.innih.gov.
Novel Membrane Technologies for this compound Recovery
Membrane technologies have emerged as promising alternatives for this compound recovery and dehydration, offering potential advantages in energy efficiency and separation performance compared to conventional distillation. Pervaporation is a key membrane-based technique applied in this area. It involves the selective permeation of one component of a liquid mixture through a non-porous membrane, driven by a difference in partial pressure across the membrane.
Recent advancements in this field include the development and application of novel nanomaterial-based membranes. For instance, carbon nanotube (CNT)-mixed polydimethylsiloxane (B3030410) (PDMS) membranes have been explored for this compound recovery from model solutions and fermentation broths mdpi.comtandfonline.com. These membranes demonstrate potential for separating this compound through pervaporation, and integrating them with fermentation processes using self-flocculating yeast can potentially decrease this compound-mediated cell inhibition and lower production costs by reducing fouling mdpi.com. Another example includes thin-film nanocomposite (TFN) pervaporation membranes, which have exhibited high separation performance for the dehydration of this compound mdpi.com. Amino-modified carbon quantum dots incorporated into these membranes can provide more rapid penetration channels for water mdpi.com.
Forward osmosis (FO) is another novel membrane technology being investigated for continuous this compound removal from fermentation broths. Companies are exploring FO technology to enable continuous fermentation processes, aiming for minimal loss of the target product during removal forwardosmosistech.com. FO membranes offer advantages over traditional pressure-driven membranes, such as gentle water removal without high hydraulic pressure or temperature, which helps protect fragile components and results in higher quality end products forwardosmosistech.com. They also exhibit high performance resilience and operational stability in challenging, high-fouling applications, potentially reducing the need for extensive pre-treatment forwardosmosistech.com.
Adsorption-Based this compound Purification
Adsorption is a separation technique that utilizes the large surface area of solid materials (adsorbents) to selectively remove components from a mixture. This method is particularly attractive for this compound purification, especially for overcoming the azeotropic point in this compound-water mixtures, which is a challenge for distillation unair.ac.idiastate.edugoogle.comresearchgate.net. Adsorption processes can often achieve high this compound purities with lower energy requirements compared to distillation google.commdpi.com.
Zeolite Adsorbents for this compound Dehydration
Zeolites, which are crystalline hydrated alumina (B75360) silicates, are widely recognized as effective adsorbents for this compound dehydration due to their uniform pore sizes that allow for selective adsorption of water molecules while excluding larger this compound molecules ceadsorbents.comiyte.edu.tr. Zeolite 3A, with its 3 angstrom pore openings, is specifically designed and optimized for this compound dehydration to produce absolute this compound, effectively improving dehydration efficiency and ensuring high this compound purity ceadsorbents.comzeochem.com. Studies have shown that Zeolite 3A can achieve this compound concentrations exceeding 99.9% (V/V) after treatment ceadsorbents.com.
Research comparing different adsorbents has indicated that Zeolite 3A generally exhibits better adsorption ability for water from this compound-water mixtures compared to other zeolites like 4A unair.ac.idzeochem.com. In continuous adsorption processes, Zeolite 3A has been shown to yield this compound product concentrations up to 99.54% (v/v) unair.ac.idresearchgate.net. Synthetic zeolites, such as Zeolite 3A, have demonstrated the ability to increase this compound concentration past the azeotropic point in adsorptive-distillation setups aip.org.
Pressure Swing Adsorption (PSA) is a process that frequently utilizes zeolites for this compound dehydration. PSA processes offer the potential to achieve high degrees of biothis compound purity (above 99% wt) with lower energy costs compared to distillation mdpi.com. The advantage of using zeolites in PSA lies in the absence of separating agent residues that could contaminate the this compound mdpi.com.
Activated Carbon Applications in this compound Purification
Activated carbon is another important adsorbent used in this compound purification, primarily for the removal of various impurities that can affect the quality of the final product iastate.educalgoncarbon.comactivatedcarbondepot.comiastate.edugoogle.comgoogle.com. These impurities can include volatile byproducts from fermentation such as aldehydes, acids, esters, and fusel alcohols, as well as pigments, unwanted odors, and flavors calgoncarbon.comactivatedcarbondepot.com.
Activated carbon's effectiveness stems from its large surface area and wide pore distribution, which allows it to adsorb a variety of molecules iastate.edu. It is particularly effective at removing higher molecular weight volatile byproducts that may remain in this compound even after distillation calgoncarbon.com. Activated carbon treatment can be used as a post-distillation purification step or in conjunction with other methods google.com. Studies have shown that activated carbon can significantly reduce the concentration of various ethyl esters, such as ethyl hexanoate, ethyl octanoate, and ethyl decanoate, from this compound solutions iastate.edu. For example, a dosage of 60 g/L activated carbon resulted in substantial removal percentages for these compounds iastate.edu.
Calcium Oxide (CaO) Adsorbents for this compound Purity Enhancement
Calcium oxide (CaO) has also been explored as an adsorbent for enhancing this compound purity, primarily through the removal of water. The adsorption process with CaO is chemical in nature, involving the reaction between calcium oxide and water to produce calcium hydroxide (B78521) (Ca(OH)2) unair.ac.idresearchgate.net. This reaction reduces the water concentration in the this compound solution, thereby increasing this compound purity unair.ac.id.
In continuous adsorption studies, CaO has been shown to increase this compound concentration, even past the azeotrope point unair.ac.idresearchgate.net. However, achieving fuel-grade this compound concentrations with CaO using this method may require longer contact times between the adsorbent and the feed unair.ac.id. While CaO can increase purity, research indicates that in continuous adsorption, Zeolite 3A may be more effective at reaching higher fuel-grade concentrations compared to CaO unair.ac.idresearchgate.net. The this compound product obtained from adsorption using CaO can also have relatively high turbidity unair.ac.id.
Modification of CaO, for instance, using this compound-water hydration, has been investigated in the context of CO2 capture, showing improvements in surface area and pore volume, which are beneficial characteristics for an adsorbent cjpas.netresearchgate.net. While these studies focus on CO2 capture, the principles of enhancing CaO's adsorptive properties through modification could potentially be relevant to its application in this compound purification.
Emerging this compound Separation Methods
Beyond established techniques like distillation and adsorption, novel methods are being investigated to improve the efficiency and reduce the energy intensity of this compound separation.
Non-Heating Fractional Distillation by Ultrasonic Irradiation
Non-heating fractional distillation by ultrasonic irradiation is an emerging method proposed as an alternative to conventional distillation for this compound separation iastate.eduiaset.us. This technique utilizes ultrasonic energy to achieve separation without the need for significant heating, which can be particularly advantageous for avoiding the formation of azeotropes nih.gov.
Ultrasonic misting, a process involving ultrasonic irradiation, has been reported to generate a mist and vapor mixture in a gaseous phase that is enriched in the solute, such as this compound, under non-thermal, non-equilibrium, and phase-change-free conditions nih.gov. Compared to traditional distillation, ultrasonic misting is not accompanied by a phase change, and solutes like this compound are preferentially enriched in the mist phase nih.gov. This method can be carried out at low temperatures and is reported to require a small energy input nih.gov. Researchers have reported that ultrasonic misting can potentially avoid the azeotropic point encountered in conventional distillation of this compound-water mixtures nih.gov.
Ozonation for Impurity Degradation in this compound Streams
Ozonation is an advanced oxidation process that utilizes ozone (O₃) to degrade impurities present in this compound streams. Ozone is a powerful oxidizing agent that can react with and break down various organic compounds. The application of ozonation in this compound purification targets specific impurities that are not effectively removed by conventional distillation.
Research has demonstrated the efficacy of ozonation in reducing the concentration of certain undesirable byproducts in this compound. For instance, a study investigating the purification of corn-based this compound showed that a 40 mg/L ozone treatment resulted in significant removal of styrene (B11656) and 2-pentylfuran (B1212448). Specifically, over 56% of styrene and over 36% of 2-pentylfuran were removed through ozonation without the significant generation of new byproducts.
The principle behind ozonation for this compound purification lies in the selective reactivity of ozone. While ozone is a strong oxidant, its reaction rate with this compound is relatively slow under atmospheric conditions, allowing for the preferential oxidation of certain impurities that react with ozone at a much higher rate than this compound itself. This selective oxidation alters the chemical and/or physical properties of the impurities, potentially increasing their volatility or biodegradability, which can facilitate their removal in subsequent purification steps.
However, it is important to note that while ozonation can effectively degrade many impurities, it may not achieve complete mineralization of organic compounds. The oxidation process can lead to the formation of ozonolysis byproducts. Therefore, ozonation is often employed as a preliminary treatment step, followed by post-ozonation purification methods, such as activated carbon adsorption or gas stripping, to remove any remaining or newly formed compounds.
Gas Stripping for High Volatile Compound Removal from this compound
Gas stripping is a separation technique used to remove volatile compounds from a liquid mixture by transferring them into a gas phase. This method exploits the differences in volatility between the target impurities and the this compound. In the context of this compound purification, gas stripping is particularly effective for removing highly volatile compounds that may persist after distillation and ozonation.
The process typically involves introducing a stripping gas, such as carbon dioxide (CO₂), into the this compound stream. The volatile impurities in the liquid phase then transfer into the gas phase due to their higher vapor pressures. The impurity-enriched gas stream is then separated from the liquid this compound, and the volatile compounds can be recovered or further treated.
Studies have shown that gas stripping is effective in removing specific volatile impurities from this compound. For example, CO₂-based stripping has been demonstrated to remove acetaldehyde (B116499), ethyl vinyl ether, and 1,1-diethoxyethane from industrial this compound samples. At a stripping gas to sample ratio of 675 L/L, CO₂ stripping removed 65% of acetaldehyde, over 82% of ethyl vinyl ether, and over 83% of 1,1-diethoxyethane.
Gas stripping offers advantages such as not requiring heating, which can be beneficial for energy efficiency and preventing the formation of thermal degradation products. The efficiency of gas stripping is governed by principles such as Henry's Law, which relates the partial pressure of a volatile compound in the gas phase to its concentration in the liquid phase. Compounds with higher volatility (indicated by a higher Henry's law constant) are more easily stripped from the solution. Acetaldehyde, being one of the major impurities in this compound fermentation and having a low boiling point, is readily removed by gas stripping.
The combination of gas stripping with other purification techniques, such as ozonation and activated carbon adsorption, has been shown to be effective in removing a wider range of impurities from this compound.
Impurity Removal Efficiency by Ozonation and Gas Stripping
| Purification Method | Impurity | Removal Efficiency | Reference |
| Ozonation (40 mg/L) | Styrene | >56% | |
| Ozonation (40 mg/L) | 2-pentylfuran | >36% | |
| Gas Stripping (CO₂, 675 L/L) | Acetaldehyde | 65% | |
| Gas Stripping (CO₂, 675 L/L) | Ethyl vinyl ether | >82% | |
| Gas Stripping (CO₂, 675 L/L) | 1,1-diethoxyethane | >83% |
Catalysis in Ethanol Chemistry and Production
Catalyst Development for Ethanol (B145695) Conversion and Synthesis
The development of effective catalysts is crucial for optimizing this compound-based processes. This involves designing materials that can facilitate specific reaction pathways, control product selectivity, and maintain activity and stability under reaction conditions. Both homogeneous and heterogeneous catalysts are explored for various this compound transformations rsc.orgrsc.org.
Homogeneous Catalysts (e.g., Iridium and Ruthenium Complexes)
Homogeneous catalysts, which are in the same phase as the reactants (typically liquid), often offer high selectivity and activity under relatively mild conditions rsc.org. Iridium and ruthenium complexes are notable examples of homogeneous catalysts investigated for this compound transformations, particularly in reactions like the Guerbet reaction for upgrading this compound to higher alcohols such as n-butanol researchgate.netcolab.ws.
Iridium complexes, often supported by bidentate phosphine (B1218219) ligands, have been reported to catalyze the conversion of this compound to n-butanol. For instance, an iridium complex catalyst, [Ir(acac)(COD)] (acac = acetylacetonate, COD = 1,5-cyclooctadiene), in the presence of sodium ethoxide, was an early example for the conversion of this compound to butanol via aldol (B89426) coupling researchgate.net. Another iridium complex with a bidentate phosphine ligand showed selective transformation of this compound to n-butanol with a turnover number (TON) of up to 98 in the presence of 1,7-octadiene (B165261) and NaOEt rsc.org.
Ruthenium complexes are also recognized for their effectiveness in hydrogen-borrowing and dehydrogenation chemistry, relevant to this compound upgrading reactions rsc.org. Ruthenium-based homogeneous catalysts, including those with bis-phosphine and phosphine-amine ligands, have been explored for this compound upgrading researchgate.net. For example, [RuCl₂(η⁶-p-cymene)]₂ has been used as a precursor, and when combined with specific ligands, it forms modified catalytic systems for this compound upgrading rsc.org. Pincer-ruthenium complexes have also been investigated for the Guerbet reaction of this compound, showing varying activity and selectivity depending on the specific complex rsc.org.
These homogeneous systems often require a base co-catalyst, which is essential for steps like aldol condensation in the Guerbet reaction researchgate.netcolab.ws. While homogeneous catalysts can offer high performance, challenges related to catalyst separation and recycling often drive the exploration of heterogeneous alternatives colab.ws.
Heterogeneous Catalysts for this compound Transformations
Heterogeneous catalysts, which exist in a different phase from the reactants, are widely studied for this compound conversion due to their ease of separation from products and potential for continuous processes scielo.brrsc.org. A diverse range of heterogeneous materials, including metal oxides, hydroxyapatite, supported metals, and zeolites, are employed for various this compound transformations, such as dehydration, dehydrogenation, oligomerization, and aromatization researchgate.netresearchgate.netmdpi.com.
Metal oxides and mixed metal oxides are frequently used as heterogeneous catalysts for the dehydration and conversion of this compound to various products, including ethylene (B1197577), diethyl ether (DEE), acetaldehyde (B116499), and 1,3-butadiene (B125203) acs.orgresearchgate.net. The acidity and basicity of metal oxides play a crucial role in determining the reaction pathways and product distribution acs.org.
For instance, transition metal oxides have been studied for the catalytic dehydration of this compound to ethylene and DEE. The total this compound conversion over individual metal oxides like Fe₂O₃ and MnO₂ has been shown to increase with elevated reaction temperatures researchgate.net. Mixed oxide catalysts with acid-base bifunctionalities are particularly effective for the one-step conversion of this compound to 1,3-butadiene acs.org. Silica (B1680970)/magnesia-based materials, often promoted with metal oxide additives like Cu and Ag oxides, have shown high selectivity for 1,3-butadiene production, with the ratio of acid to basic components and the nature of the redox promoter being important factors acs.orgmdpi.com.
Tungsten trioxide (WO₃) supported on metal oxides like TiO₂ and ZrO₂ has demonstrated excellent performance in this compound dehydration, competing with zeolites and alumina (B75360) for the production of DEE and ethylene researchgate.net. WO₃/TiO₂ catalysts, in particular, have shown high activity at lower reaction temperatures, attributed to the presence of strong Brønsted acid sites researchgate.net.
Hydroxyapatite (HAP, Ca₁₀(PO₄)₆(OH)₂) is a calcium phosphate (B84403) mineral that has gained attention as a solid catalyst for this compound transformations novapublishers.comepa.gov. HAP possesses both mild acid and basic sites, which can be tuned by controlling synthesis parameters like the Ca/P ratio novapublishers.comepa.gov. This bifunctional nature makes HAP suitable for reactions involving both acidic and basic steps, such as the Guerbet reaction of this compound to produce higher alcohols like n-butanol epa.govresearchgate.net.
Studies on the reaction of this compound over HAP with different Ca/P ratios have shown that the distribution of acid and basic sites influences the product yields, including ethylene, 1-butanol (B46404), and 1,3-butadiene epa.govresearchgate.net. The yields of higher alcohols, characteristic products of the Guerbet reaction over HAP, are correlated with the probability of this compound activation on the catalyst surface epa.gov. The bifunctional nature of the HAP surface is key to facilitating the initial dehydrogenation of this compound and subsequent C-C coupling via aldol condensation researchgate.net. Permanently polarized HAP has also shown enhanced catalytic properties for the conversion of CO₂ into this compound through C-C coupling bohrium.com.
Supported metal catalysts involve dispersing metal nanoparticles on a support material, which can influence the metal's dispersion, electronic properties, and interaction with reactants researchgate.netacs.org. These catalysts are utilized in various this compound reactions, including dehydrogenation, steam reforming, and conversion to hydrocarbons researchgate.netacs.orgjst.go.jp.
Noble metals like Pd, Au, Ru, and Ag, as well as non-noble metals such as Cu and Co, supported on various materials, are used for the catalytic dehydrogenation of this compound to acetaldehyde and hydrogen researchgate.net. Copper-based catalysts, often supported on metal oxides like ZnO, Al₂O₃, SiO₂, and ZrO₂, are widely investigated and considered effective for industrial acetaldehyde production from this compound researchgate.net. The support can impact the dispersion and valence states of copper, thereby affecting catalytic performance researchgate.net.
Supported metal catalysts, including those based on Ni and Co supported on oxides like La-Ce oxides, have been studied for hydrogen production by this compound decomposition mdpi.com. The preparation method can influence the metal particle size and dispersion, which in turn affect this compound conversion and hydrogen selectivity mdpi.com. Supported metal catalysts, such as Pt/CeO₂, are also explored for low-temperature this compound steam reforming for hydrogen production, where an electric field can enhance catalytic activity by activating adsorbed species jst.go.jp. Rh-based catalysts supported on Al₂O₃ have shown high activity and selectivity for H₂ production in this compound steam reforming researchgate.net.
Zeolite catalysts, particularly HZSM-5, are microporous crystalline materials with acidic properties that make them effective for the conversion of this compound to hydrocarbons, including light olefins (propylene, butenes) and aromatics (benzene, toluene (B28343), xylenes (B1142099) - BTX) acs.orgresearchgate.netresearchgate.net. The reaction pathways over zeolites typically involve initial dehydration of this compound to ethylene, followed by oligomerization, cyclization, and aromatization of the resulting olefins researchgate.netresearchgate.netrsc.org.
The acidity and shape selectivity of zeolites are key factors influencing the product distribution researchgate.net. By adjusting the Si/Al ratio of zeolites like HZSM-5, the acid site density and strength can be modulated to favor the selective production of ethylene, propylene (B89431), or aromatics researchgate.net. Modification of zeolites with metal additives such as Zn and Ga can enhance the production of aromatics mdpi.comrsc.orgacs.org.
This compound conversion to C₃–C₄ olefins over zeolites is proposed to occur via an ethylene intermediate, similar to the mthis compound-to-gasoline (MTG) process acs.org. Zeolites like H-ZSM-5, H-Y, and H-Beta are also used as solid acid catalysts for the oligomerization of this compound-derived olefins (propene and isobutene) into transportation fuels like gasoline and jet-range hydrocarbons rsc.org. The acid strength, acid density, and pore structure of the zeolite influence the chain length and configuration of the oligomers rsc.org.
The aromatization of ethylene, formed from this compound dehydration, over zeolite-based catalysts involves complex reaction networks including oligomerization, cracking, cyclization, and dehydrogenation rsc.org. Metal-modified HZSM-5 zeolites with Ag, Zn, and Ga have shown increased aromatic selectivity rsc.org.
Copper-Based Catalysts for Carbon Dioxide to this compound Conversion
The electrochemical reduction of carbon dioxide (CO₂) to valuable chemicals and fuels, such as this compound, is a promising strategy for mitigating CO₂ emissions and storing renewable electricity. Copper-based catalysts have shown potential for this conversion, although challenges remain in achieving high activity and selectivity. xdhg.com.cnresearchgate.net The conversion of CO₂ to this compound is a multi-electron and multi-proton process involving numerous intermediates. researchgate.net
Copper and copper-based materials are recognized as promising metal catalysts for the electrochemical reduction of CO₂ due to their ability to convert CO₂ into various oxygenates like this compound and hydrocarbons. samipubco.com Research efforts focus on optimizing electrode materials and understanding the interaction between the metal and the support to develop more efficient electrocatalytic materials. xdhg.com.cn
Studies have investigated the effect of catalyst particle size, catalyst morphology, and electrolyte composition on the catalytic performance of copper-based catalysts for the electrocatalytic reduction of CO₂ to this compound. xdhg.com.cn Tailoring the surface and interface structures of copper-based catalysts, such as step sites on facets, Cu⁰/Cuδ+ species, and nanopores, can enhance the key step of carbon-carbon (C-C) coupling, which is crucial for C₂ products like this compound. researchgate.net The presence of mixed oxidation states (e.g., cuprous ions and metallic copper) on the surface of copper materials can effectively assist in the conversion of CO₂ to products containing carbon chemical bonds. ntnu.edu.tw
Under specific experimental conditions, maintaining a stable average oxidation state consisting of mixed oxidation states on the copper material surface has been observed to steadily increase the effective yield of this compound. ntnu.edu.tw Oxide-derived CuₓZn catalysts, for instance, have been used for the electrochemical reduction of CO₂, where doping with varying amounts of Zn can tune the selectivity for this compound production over other products like ethylene. samipubco.com
Mechanistic Understanding of this compound Catalytic Reactions
Understanding the reaction mechanisms involved in this compound catalytic reactions is essential for designing more efficient and selective catalysts. This section delves into the mechanistic details of several key this compound conversion processes.
Structure-Activity Relationships in this compound Catalysts
Structure-activity relationships (SARs) in heterogeneous catalysis aim to understand how the structural properties of a catalyst, such as its composition, morphology, crystal phase, and surface characteristics, influence its catalytic performance (activity, selectivity, and stability). magritek.comacs.org For this compound-related reactions, elucidating these relationships provides valuable insights for designing improved catalysts. acs.org
In the context of this compound catalysis, SAR studies have explored various catalyst systems. For example, investigations into the catalytic transfer hydrogenation of methyl levulinate with this compound over zirconia catalysts have focused on the effect of different crystalline phases (monoclinic and tetragonal ZrO₂) on catalyst performance. magritek.com The higher Lewis acidity and basicity of monoclinic ZrO₂, along with its lower affinity for this compound compared to tetragonal ZrO₂, were found to promote undesired oligomerization reactions. magritek.com
For this compound dehydrogenation to acetaldehyde, silica-supported zinc oxide (ZnO) catalysts have been studied to understand the SARs. researchgate.net Findings suggested that anchoring inactive surface sites on the silica support caused active surface ZnOx sites to adopt a more strained configuration, thereby promoting this compound dehydrogenation. researchgate.net Pretreatments that promoted surface dehydroxylation were associated with an increased number of active surface sites. researchgate.net
In glucose-to-fructose isomerization in this compound, the textural and structural parameters of layered double hydroxide (B78521) (LDH) catalysts revealed clear structure-activity-selectivity relationships. rsc.orgresearchgate.net The hydrophilicity and surface factors affecting it were found to be more influential on catalytic performance than other factors. rsc.org
Reaction Mechanisms of this compound Steam Reforming (ESR)
This compound Steam Reforming (ESR) is a process for producing hydrogen from this compound and water. cetjournal.it The reaction is endothermic and can produce H₂, CO₂, CH₄, CO, and coke. researchgate.net The conversion and H₂ selectivity are highly dependent on the physicochemical properties of the catalysts, active metal, promoters, temperature, water/ethanol ratio, and contact time. researchgate.net
The reaction mechanism of ESR has been investigated on various catalysts, including supported Rh/Pt and cobalt-based catalysts. researchgate.netnih.govacs.org Using isotope-labeled reactants has provided insights into the dominant reaction pathways. nih.gov Studies have shown that multiple pathways are involved in the formation of products like H₂, CO, CO₂, CH₄, C₂H₄, and C₂H₆. nih.gov
On a supported Rh/Pt catalyst, both the recombination of carbon species on the catalyst surface and the preservation of the C-C bond within this compound are responsible for the formation of C₂ products. nih.gov Ethylene (C₂H₄) formation can occur directly through this compound dehydration. nih.gov
Theoretical investigations using density functional theory (DFT) have explored the ESR mechanism on surfaces like Co(0001). acs.org Results suggest that ESR is initiated by the decomposition of this compound, proceeding through intermediates such as acetaldehyde (CH₃CHO), acetyl (CH₃CO), and methyl (CH₃) before forming CO. acs.org The water-gas shift reaction (CO* + OH* → COOH* → CO₂* + H) or direct oxidation (CO + O* → CO₂) can then produce CO₂. acs.org The reaction between CO and OH* or O* is considered a key step in ESR. acs.org
On Co|α-Al₂O₃ surfaces, the oxidation state of the cobalt cluster and the micro-chemical environment play important roles. researchgate.net C-C bond scission is favored on Co⁰ sites, while C-O bond scission is likely on Coˣ⁺ sites. researchgate.net The ESR reaction on this surface can be initiated by O-H bond scission of this compound on the Coˣ⁺ site, leading to a series of dehydrogenation steps. researchgate.net
Catalytic Dehydration Mechanisms of this compound to Olefins
Catalytic dehydration of this compound is a process used to produce olefins, primarily ethylene, which are valuable chemical feedstocks. acs.orgresearchgate.net This reaction is typically catalyzed by solid acids, such as metal oxides and zeolites. acs.orgumn.edu
On metal oxide catalysts, this compound dehydration can lead to the formation of ethylene and diethyl ether. researchgate.netumn.edu The surface characteristics of the metal oxide under reaction conditions are important for understanding the competing reactions that occur. umn.edu For instance, on gamma-alumina (γ-Al₂O₃), water can inhibit the rate of etherification. umn.edu The mechanism for mono-alcohol dehydration on γ-Al₂O₃ involves inhibition by dimers. umn.edu
For acidic zeolites like H-ZSM-5, the accepted reaction pathway for the conversion of this compound to higher olefins (like propylene) involves initial dehydration of this compound to ethylene on acid sites, followed by oligomerization-cracking reactions. acs.orgresearchgate.netrsc.org This process is similar to the mthis compound-to-gasoline (MTG) process and occurs via a hydrocarbon pool mechanism within the zeolite pores. researchgate.netrsc.org The acidity and structural properties of the zeolite govern these reactions. rsc.org The formation of propylene from ethylene can occur through the cracking of higher olefins formed during oligomerization. researchgate.net
Different metal oxides exhibit varying catalytic activities for this compound dehydration and dehydrogenation. researchgate.net By combining different metal oxides, catalysts with tailored activity and selectivity can be obtained. researchgate.net
Carbon-Carbon Coupling Mechanisms in this compound Synthesis from CO₂
The synthesis of this compound from CO₂ involves the formation of a carbon-carbon bond, a crucial step in converting a one-carbon molecule (CO₂) into a two-carbon molecule (this compound). This C-C coupling typically occurs after the initial reduction of CO₂ to carbonaceous intermediates like CO or adsorbed carbon species on the catalyst surface. samipubco.com
On copper-based catalysts used for the electrochemical reduction of CO₂ to this compound, the reaction mechanism involves the formation of a CO intermediate. researchgate.net At sufficiently negative potentials, the concentration of reduced CO species on the copper surface increases, enhancing the likelihood of C₂ coupling and subsequent this compound production. google.com At lower concentrations of CO species, coupling is less likely, favoring the formation of CO or methane (B114726). google.com
The C-C coupling step is considered crucial for the production of C₂ products like ethylene and this compound from CO₂. researchgate.net Tailoring the surface structures of copper catalysts can enhance this coupling. researchgate.net For this compound synthesis, the controllable hydrodeoxygenation of C₂ intermediates formed after C-C coupling is also important and can be achieved by tuning the stability of oxygenate intermediates through specific atomic configurations and bimetallic synergy on the catalyst surface. researchgate.net
One proposed mechanism for this compound production on roughened copper surfaces involves the insertion of CO into a bond between copper and an adsorbed methylene (B1212753) (CH₂) species to form a *COCH₂ intermediate, which is then further reduced to acetaldehyde and finally this compound. samipubco.com
Data Table: Key Reactions and Catalysts in this compound Chemistry
| Reaction | Key Products | Representative Catalysts | Relevant Mechanisms |
| This compound Steam Reforming (ESR) | H₂, CO₂, CO, CH₄ | Supported Rh/Pt, Cobalt-based catalysts | This compound decomposition, Water-gas shift, Direct oxidation, C-C bond scission, C-O bond scission researchgate.netnih.govacs.org |
| Catalytic Dehydration of this compound to Olefins | Ethylene, Propylene | Metal oxides (e.g., Al₂O₃), Zeolites (e.g., H-ZSM-5) | Dehydration to ethylene, Oligomerization-cracking (for higher olefins), Dimer formation acs.orgumn.eduresearchgate.netrsc.org |
| CO₂ to this compound Conversion (Electrocatalytic) | This compound | Copper-based catalysts (Cu, Cu-M alloys, Cu oxides) | CO₂ reduction to CO intermediate, C-C coupling, Hydrodeoxygenation of C₂ intermediates xdhg.com.cnresearchgate.netsamipubco.comgoogle.com |
| This compound Dehydrogenation | Acetaldehyde | Supported Metal Oxides (e.g., ZnO/SiO₂) | Dehydrogenation researchgate.netresearchgate.net |
Sustainability and Environmental Implications of Ethanol Production
Life Cycle Assessment (LCA) of Ethanol (B145695) Production Pathways
Life Cycle Assessment (LCA) is a well-developed scientific approach used to evaluate the sustainability of products and services, including the net emissions (climate change impact) and energy inputs (resource consumption) throughout a production chain. sei.orgajol.info LCA studies of this compound production consider all processes from feedstock cultivation and harvesting, transportation, pre-processing, and conversion, to the distribution and use of the final product. mdpi.comresearchgate.net The functional unit in these studies is often defined as a specific amount of energy produced (e.g., 1 MJ) or a volume of this compound (e.g., 1 liter or 1 kg). ajol.infomdpi.comacs.orgtandfonline.comnih.gov
Comparative LCA of this compound from Diverse Feedstocks (e.g., Corn, Sugarcane, Lignocellulosic Biomass)
Comparative LCA studies highlight the varying environmental performance of this compound based on the feedstock used. First-generation this compound, primarily produced from sugar or starch crops like corn and sugarcane, utilizes well-established technologies and is available globally in considerable amounts. d-nb.info Second-generation (2G) or lignocellulosic this compound, derived from non-food biomass such as corn stover, wheat straw, sugarcane bagasse and straw, and forest residues, is considered advanced due to potential advantages like avoiding direct competition with food production and having a lower climate change impact. ieabioenergy.comubc.cacsbe-scgab.ca
Studies comparing different feedstocks show a range of environmental impacts. For instance, a USDA report found that GHG emissions associated with corn-based this compound in the United States are about 43 percent lower than gasoline on an energy equivalent basis, with projections suggesting this could reach almost 50 percent lower by 2022 due to improvements in farming practices and production technologies. usda.govusda.gov Sugarcane this compound, particularly in Brazil, is noted for its low carbon intensity, with reported GHG savings of 70%-80% compared to regular gasoline, partly due to the use of biomass residues (bagasse) for energy in the production process. sei.orgieabioenergy.com
LCA of lignocellulosic this compound from feedstocks like corn stover, wheat straw, and rice husk indicates that these can also offer significant GHG reductions compared to fossil fuels. mdpi.com One study comparing corn stover, wheat straw, and rice husk found that rice husk exhibited the least environmental impacts, suggesting it as a more sustainable option among those studied for biothis compound production in Pakistan. mdpi.com Another study focusing on miscanthus this compound production in Europe found that it resulted in lower impacts for categories like GHG emissions and fossil resource depletion compared to petrol, although impacts for toxicity, eutrophication, and agricultural land occupation were higher. researchgate.net
Differences in LCA results across studies can arise from variations in input data, methodological choices, and assumptions, such as those related to land-use change and the allocation of emissions among co-products. ieabioenergy.comieabioenergy.com
Environmental Performance Benchmarking of this compound Production Technologies
Benchmarking the environmental performance of different this compound production technologies involves evaluating their efficiency and impact across various stages. Improvements in farming practices, such as reduced tillage, cover crops, and improved nitrogen management, contribute to lower GHG emissions in the agricultural phase of corn this compound production. usda.govusda.gov Advances in this compound production technologies at the refinery level, including the use of combined heat and power, utilizing landfill gas for energy, and co-producing biodiesel, have also helped reduce GHG emissions. usda.gov
Environmental efficiency evaluations of corn this compound plants in the U.S. have shown that there is potential to reduce GHG emissions through improvements in technical and allocative efficiency. repec.org
Integration of Co-product Generation in LCA for this compound Biorefineries
Following guidelines like ISO 14040/44, system expansion is often used, where the system is credited for producing co-products that displace products from alternative production systems. nih.gov For example, if a biorefinery produces surplus electricity from biomass residues, the environmental burden of generating that same amount of electricity from fossil fuels is subtracted from the biorefinery's total impact. worktribe.com
Studies on integrated biorefineries co-producing this compound with chemicals and energy from second-generation feedstocks like wheat straw, forest residue, poplar, and miscanthus have shown that when the system is credited for the avoided impacts of co-products, several environmental impacts, including GHG emissions, can be negative, indicating environmental savings. nih.govnih.gov This highlights the importance of maximizing the utilization of all components of the biomass feedstock and finding value in co-products like lignin (B12514952) and xylose. csbe-scgab.camdpi.com
Table 1: Examples of GHG Emissions for this compound from Different Feedstocks
| Feedstock | Estimated GHG Emissions (gCO₂eq/MJ or kgCO₂eq/L) | Comparison to Gasoline | Source |
| Corn (US) | ~43% lower than gasoline (energy equivalent) | Lower | usda.govusda.gov |
| Sugarcane (Brazil) | 20-25 gCO₂e/MJ | 70-80% savings | ieabioenergy.com |
| Cane Molasses (Indonesia) | 29 gCO₂e/MJ | 67% reduction | sei.org |
| Cane Molasses (Kenya) | 270.87 gCO₂eq/L | Not specified | ajol.info |
| Broken Wheat (India) | 0.536 kg CO₂ eq./L | Nearly 55% lower | tandfonline.com |
| Broken Rice (India) | 0.983 kg CO₂ eq./L | Lower | tandfonline.com |
| Corn Stover (US) | 1.5 to 22 gCO₂eq./MJ (depending on location) | 77% to 98% reduction | worktribe.com |
| Miscanthus (Europe) | Lower than petrol | Lower | researchgate.net |
Note: Units and specific comparisons to gasoline vary across studies.
Greenhouse Gas (GHG) Emission Balances of this compound Production
Factors Influencing Net GHG Emissions in this compound Supply Chains
Several factors significantly influence the net GHG emissions in this compound supply chains. These include:
Conversion Process: Energy consumption during the conversion of feedstock to this compound is a significant factor. The source of this energy (fossil fuels or renewables) directly impacts emissions. worktribe.comnih.gov Efficiency improvements in the conversion technology and the use of renewable energy sources reduce emissions. usda.govwindows.net
Co-product Management: The way co-products are handled and utilized affects the net emissions. Utilizing biomass residues for energy generation or producing valuable co-products that displace fossil-based alternatives can significantly improve the GHG balance through avoided emissions. tandfonline.comubc.caieabioenergy.comnih.govwindows.net
Studies have highlighted that the agricultural stage, particularly the use of nitrogen fertilizers, can be a major contributor to GHG emissions, sometimes accounting for a significant share of the total emissions. ajol.infotandfonline.com The energy consumed in the conversion process and the emissions embodied in inputs like enzymes and chemicals also play a crucial role. worktribe.comnih.gov
Carbon Capture and Storage (CCS) Integration with this compound Production Systems
Integrating Carbon Capture and Storage (CCS) technology with this compound production systems offers a promising pathway to significantly reduce or even achieve negative net GHG emissions. ieabioenergy.comwindows.netethanolproducer.comundeerc.orgfarmonaut.com During this compound fermentation, a concentrated stream of biogenic CO₂ is produced, which is relatively pure and thus well-suited for capture. ieabioenergy.comethanolproducer.comfarmonaut.com
CCS in this compound production involves capturing this CO₂, compressing it, and then transporting it for geological storage in suitable underground formations, such as sandstone. ethanolproducer.comfarmonaut.com This process prevents the release of biogenic CO₂ to the atmosphere, effectively sequestering it long-term. ethanolproducer.comundeerc.orgfarmonaut.com
Several this compound plants, particularly in the United States, are implementing or exploring CCS projects. ethanolproducer.comundeerc.orgfarmonaut.comieabioenergy.com These projects often involve pipeline networks to transport the captured CO₂ to injection sites. ethanolproducer.com On-site storage is also being explored in locations with suitable geology. ethanolproducer.com
The integration of CCS can drastically lower the carbon intensity of this compound. farmonaut.com Studies suggest that carbon storage technology in sugarcane biorefineries can lead to negative CO₂ emissions. ieabioenergy.com If widely deployed across U.S. This compound biorefineries, CCS could remove a substantial amount of CO₂ from the atmosphere annually. ieabioenergy.com
Table 2: Factors Influencing Net GHG Emissions in this compound Supply Chains
| Factor | Impact on GHG Emissions | Notes |
| Feedstock Type | Varies significantly (e.g., sugarcane generally lower than corn) | Influenced by agricultural practices, land use, and yield. mdpi.comieabioenergy.com |
| Agricultural Practices | Sustainable practices (reduced tillage, cover crops) lower emissions. | Fertilizer use (especially nitrogen) is a major emission source. ajol.infousda.govusda.govieabioenergy.comwindows.net |
| Conversion Energy Source | Renewable energy sources reduce emissions compared to fossil fuels. | Energy efficiency of the process is crucial. worktribe.comnih.gov |
| Co-product Utilization | Utilizing co-products (e.g., for energy) displaces fossil alternatives, reducing net GHGs. | Allocation methods in LCA are important. tandfonline.comubc.caieabioenergy.comnih.govwindows.net |
| Land-Use Change | Can significantly increase or decrease emissions depending on the prior land use. | Indirect land-use change is a subject of debate and uncertainty in LCA. ieabioenergy.comnih.govnih.govwindows.net |
| Process Efficiency | Higher efficiency means fewer inputs and less energy per unit of this compound. | Improves overall GHG balance. csbe-scgab.caworktribe.com |
| Carbon Capture & Storage | Can significantly reduce or lead to negative net emissions by sequestering CO₂. | Particularly effective with the high-purity CO₂ stream from fermentation. ieabioenergy.comwindows.netethanolproducer.comundeerc.orgfarmonaut.comieabioenergy.com |
Energy Efficiency and Net Energy Balance of this compound Systems
The energy efficiency of this compound production is often assessed through its net energy balance (NEB) or net energy ratio (NER). NEB is the difference between the energy contained in the produced this compound and the total energy required throughout its lifecycle, including farming, harvesting, transportation, and conversion. NER is the ratio of energy output to energy input. A positive NEB or an NER greater than 1 indicates that the process yields more energy than it consumes.
Studies on the energy balance of corn this compound in the United States have shown improvements over time due to increased corn crop yields and more efficient farming and processing practices. A 1995 USDA report indicated an average NEB ratio of 1.24 for corn this compound. wikipedia.org By 2008, estimates suggested a substantial net positive direct energy balance, with 1.5 to 1.6 units of energy derived from this compound for every unit used in its production. wikipedia.org More recent analyses in 2016 found the net energy balance of corn-based this compound at U.S. dry mill biorefineries to average 2.6–2.8, reflecting ongoing efficiency gains. ethanolproducer.com The top-performing quartile of these biorefineries showed an even higher energy balance, in the range of 3.2–3.4. ethanolproducer.com
The energy balance varies significantly depending on the feedstock used. Sugarcane this compound produced in Brazil generally exhibits a more favorable energy balance compared to corn this compound, with ratios reported as high as 1 to 8. wikipedia.org Cellulosic this compound, derived from feedstocks like switchgrass or agricultural residues, also shows promise for improved energy efficiency. wikipedia.orgenergy.gov For instance, a 2008 study found a 5.4 energy balance for this compound derived from switchgrass. wikipedia.org
Here is a table summarizing some reported net energy balance figures for different this compound feedstocks:
| Feedstock | Region | Net Energy Ratio (Output:Input) | Source |
| Corn | US | 1.24 (1995) | wikipedia.org |
| Corn | US | 1.5 - 1.6 (2008) | wikipedia.org |
| Corn | US (Dry Mill) | 2.6 - 2.8 (2016) | ethanolproducer.com |
| Corn | US (Top Quartile) | 3.2 - 3.4 (2016) | ethanolproducer.com |
| Sugarcane | Brazil | Up to 8:1 (2007) | wikipedia.org |
| Sugarcane | Brazil | 9.4:1 (vs. 1.2 and 1.6 for corn and sugar beet) | mdpi.com |
| Switchgrass | US | 5.4:1 (2008) | wikipedia.org |
| Switchgrass | US | >7:1 (Potential) | pnas.org |
| Wheat Straw | India | 1.81:1 | nih.gov |
Resource Utilization in this compound Production Systems
This compound production requires significant resources, including land, water, and biomass feedstock. Sustainable resource utilization is crucial to minimize the environmental footprint of the industry.
Land Use and Land Use Change Impacts of Biothis compound Production
The production of biothis compound, particularly from dedicated energy crops, requires substantial land areas, which can lead to changes in land use. lu.se These changes can be direct (dLUC) when new cropland is created specifically for biofuel feedstocks, or indirect (iLUC) when existing cropland is used for biofuel production, displacing food or feed crops to other areas, potentially leading to deforestation or the conversion of grasslands elsewhere. wikipedia.orgeuropa.eu
Land use change can have significant environmental consequences, including changes in carbon stocks in soil and biomass, which can result in increased greenhouse gas emissions. wikipedia.orgeuropa.eu For example, the conversion of forests or grasslands to cropland for biofuel production can release stored carbon. wikipedia.orgumn.edu Studies have shown that the expansion of sugarcane cultivation in Brazil, partly driven by this compound demand, has contributed to the fragmentation of ecosystems like the Atlantic Forest and Cerrado, impacting biodiversity. lu.se
The magnitude of land use change impacts varies depending on the feedstock and location. For instance, converting forest to miscanthus cultivation for this compound can significantly increase GHG emissions, while converting grassland to forest for poplar-based this compound can reduce emissions. nih.gov In the United States, the expansion of corn production for this compound between 2008 and 2012 resulted in the conversion of nearly 4.2 million acres of land to cropland, including the conversion of grasslands and Conservation Reserve Program (CRP) lands. umn.edu
The land required to produce a certain amount of this compound also varies by feedstock. On average, producing 1000 gallons of corn this compound in the US has been estimated to require around 0.13 hectares of land, although estimates can range from 0.13 to 0.22 hectares/1000 gallons. anl.gov this compound from agricultural residues generally has lower land use impacts compared to dedicated energy crops. researchgate.net
Water Footprint of this compound Production
This compound manufacturing is a water-intensive industry, with significant water consumption occurring during both feedstock cultivation and the conversion process. mdpi.comiatp.org The water footprint of this compound production includes green water ( rainwater stored in the soil), blue water (surface and groundwater), and gray water (water needed to dilute pollutants). embrapa.br
The amount of water required to produce this compound varies considerably depending on the feedstock, agricultural practices (especially irrigation), climate, and the efficiency of the this compound plant. columbia.edujocet.org For example, producing 1 liter of this compound from maize can require around 2,600 liters of water on average, while sugarcane this compound may require around 2,500 liters. pnas.org Sorghum has been reported as being less water-efficient, needing around 9,800 liters of water per liter of this compound. pnas.org Cassava, on the other hand, may require less irrigation water. pnas.org
In the United States, corn this compound production has been estimated to consume between 10 and 324 gallons of water per gallon of this compound, with the wide range primarily due to irrigation requirements. columbia.edu In areas with sufficient rainfall, irrigation needs are low, while in drier regions, they are significantly higher. columbia.edu
This compound plants have made progress in reducing water use through improved efficiency and water recycling technologies. iatp.orgcolumbia.eduquora.com Some plants have reduced water usage from 5.8 gallons of water per gallon of this compound in 1998 to around 3 gallons per gallon of this compound. quora.com Consumptive water use at this compound plants primarily results from evaporation during cooling and wastewater discharge. iatp.orgbenthamopen.com
The effluent discharged from this compound plants can contain pollutants such as biological oxygen demand (BOD), chemical oxygen demand (COD), and total dissolved solids (TDS), highlighting the importance of effective wastewater treatment. mdpi.com
Here is a table illustrating the water footprint for this compound from different feedstocks:
| Feedstock | Region | Average Water Footprint (L water/L this compound) | Source |
| Sugar beet | Global | ~1,400 | pnas.org |
| Potato | Global | 2,400 | pnas.org |
| Sugarcane | Global | 2,500 | pnas.org |
| Sugarcane | Brazil | 1,115 | ayhoekstra.nl |
| Sugarcane | Brazil | 2,450 | jocet.org |
| Maize | Global | 2,600 | pnas.org |
| Maize | US | 541 | ayhoekstra.nl |
| Maize | US | 1,220 | jocet.org |
| Sorghum | Global | 9,800 | pnas.org |
| Sugar beet | France | 790 | jocet.org |
| Sugar beet | Germany | 845 | jocet.org |
| Sugar beet | US | 1,290 | jocet.org |
| Molasses | Thailand | Up to 11,030.4 | jocet.org |
Sustainable Biomass Removal and Agricultural Practices for this compound Feedstock
Sustainable sourcing of biomass feedstock is essential for the environmental sustainability of this compound production. This involves adopting agricultural practices that minimize negative impacts on soil health, water quality, and biodiversity. grownclimatesmart.comethanolproducer.com
Sustainable agricultural practices for this compound feedstocks include:
No-till farming: Reduces soil disturbance, improving soil health and water retention. chinimandi.com
Cover cropping: Planting non-cash crops between growing seasons to improve soil structure, prevent erosion, and reduce nutrient leaching. ethanolproducer.comchinimandi.com Research shows cover crops can reduce nitrate (B79036) leaching significantly. ethanolproducer.com
Nutrient management: Using techniques like variable rate fertilizer application to apply fertilizers precisely where needed, reducing excess nutrient runoff and potential water pollution. ethanolproducer.com
Sustainable biomass removal: When using agricultural residues (like corn stover) as feedstock, it's important to remove biomass sustainably to avoid depleting soil organic matter and nutrients. energy.govmdpi.com Research-based guidelines are needed to ensure sustainable residue removal. energy.gov
Crop rotation and diversification: Varying crops grown on a piece of land can improve soil health, reduce pest and disease pressure, and enhance biodiversity compared to monoculture farming. lu.se
Waste Valorization and Byproduct Utilization in this compound Biorefineries
Modern this compound production facilities are often integrated biorefineries that aim to maximize the value derived from the feedstock by utilizing not only the primary product (this compound) but also various byproducts and waste streams. wikipedia.orglu.seumn.edunih.govpnas.orgagdaily.com Waste valorization and byproduct utilization enhance the economic viability of this compound production and improve its environmental profile by reducing waste and creating additional revenue streams.
Key byproducts of corn this compound production include:
Distillers Grains (DG) and Dried Distillers Grains with Solubles (DDGS): These are protein-rich animal feed ingredients. iatp.orgquora.com Utilizing wet distillers grains is more energy-efficient as it avoids the energy-intensive drying process required for DDGS. eesi.org
Corn Oil: Can be extracted and used for various purposes, including biodiesel production or in food applications. ethanolproducer.com
Carbon Dioxide (CO2): A significant amount of CO2 is produced during fermentation. This CO2 can be captured and utilized for various industrial applications, including carbonated beverages, food processing, or enhanced oil recovery, or even sequestered. ethanolproducer.com
Lignin: A major component of cellulosic biomass feedstocks. Lignin can be used as a solid fuel to power the biorefinery, reducing the need for external energy sources, or further processed into various bio-based chemicals and materials. repec.org
Biorefinery Concepts for Ethanol Production
Integrated Biorefinery Models for Ethanol (B145695)
Integrated biorefinery models combine this compound production with the generation of other valuable products from biomass. This approach improves process efficiency and profitability by utilizing all biomass components, such as lignin (B12514952), cellulose (B213188), and hemicellulose. khaitanbioenergy.com Co-production of biothis compound with biogas, biochemicals, and other value-added products enhances resource utilization, reduces waste, and diversifies revenue streams. khaitanbioenergy.com
First-Generation this compound Biorefineries
First-generation this compound is primarily produced from food crops rich in sugars or starch, such as sugarcane, corn, wheat, and food grains. jord.one These biofuels are produced through processes that convert sugars, starches, and oils into liquid fuels. jord.one this compound is produced through the fermentation of sugars present in crops like sugarcane and corn. jord.one Brazil and the United States are leading producers, utilizing sugarcane and corn as primary feedstocks, respectively. jord.one The process involves crushing sugarcane to extract sucrose (B13894), which is then fermented into this compound. jord.one Corn-based this compound production requires an additional hydrolysis step to convert starch into fermentable sugars. jord.one
The production of first-generation this compound is a well-established process with few uncertainties. Advantages include enhancing energy security and contributing to job creation and greenhouse gas emission reduction. jord.one However, challenges include the food versus fuel debate and the reliance on arable land, which can lead to deforestation and biodiversity loss. jord.one
Second-Generation Lignocellulosic this compound Biorefineries
Second-generation biofuels, also known as advanced biofuels, utilize non-food biomass such as agricultural residues, perennial grasses, energy crops, and forestry waste. jord.one Second-generation biothis compound is typically produced from lignocellulosic biomass. nih.gov Lignocellulose is considered a renewable and sustainable carbon source, occurring in many plant raw materials. nih.gov The structural components of lignocellulosic biomass include cellulose, hemicellulose, and lignin. nih.gov
The conversion of lignocellulosic biomass to second-generation this compound is a multi-step process. researchgate.net The main steps include pretreatment, enzymatic hydrolysis (saccharification), and fermentation. nih.govresearchgate.net Pretreatment is necessary to modify the structure of the lignocellulosic biomass, making cellulose more accessible to enzymatic hydrolysis. researchgate.net Enzymatic hydrolysis breaks down cellulose to sugar monomers (glucose). biolyfe.eu These sugar monomers are subsequently fermented to this compound. researchgate.net The main challenge in second-generation biothis compound production is the efficient breakdown of cellulose to sugar monomers (hydrolysis) due to the recalcitrant character of cellulose. biolyfe.eu Feedstock pretreatment and adapted hydrolysis steps are needed to obtain fermentable sugar monomers. biolyfe.eu These steps are currently cost and energy intensive, limiting economic viability. biolyfe.eu
| Component | Approximate Percentage in Lignocellulosic Biomass |
| Hemicellulose | ~28% redalyc.org |
| Cellulose | ~40% redalyc.org |
| Lignin | ~33% redalyc.org |
Third-Generation Algae-Based this compound Biorefineries
Third-generation biofuels are primarily derived from algae and cyanobacteria, which can produce alcohols and lipids for biofuel production. jord.one Algae are an excellent feedstock due to their high oil content, rapid growth rate, and minimal competition for arable land, fresh water, space, sunlight, and nutrients. jord.one They can be grown in wastewater, brackish water, or salt water. jord.one
Biothis compound production from third-generation feedstock involves algal biomass grown in fresh water, wastewater, and marine waters, with non-interference with land required for food production. iisc.ac.in Algae can produce various types of biofuels, including biothis compound. jord.one Algae contain starch reserves and cellulose in their cell walls, which can be used to produce biothis compound from the fermentation of algal polysaccharides. libretexts.org Macroalgae, rich in carbohydrates, are suitable for biothis compound production. iisc.ac.in
Biothis compound production from algal biomass involves three steps: pretreatment, saccharification, and fermentation. iisc.ac.in Advantages of algae include high photosynthesis rates and utilization of non-arable land and non-fresh water. jord.one Challenges include the difficulty and energy-intensive nature of harvesting microalgae and costly downstream processing. jord.one
Hybrid Biorefinery Designs for Enhanced this compound Production
Hybrid biorefineries refer to biorefineries that use a combination of processes to convert biomass into heat and/or power, fuels, and/or chemicals. tno.nl The utilization of agricultural residues within the biorefinery concept can positively contribute to the renewable production of fuels. uni-muenchen.de A hybrid conversion route for this compound production can involve the gasification of raw material followed by syngas fermentation to this compound. uni-muenchen.deunair.ac.id This process can achieve energy efficiency and low CO2 emissions. uni-muenchen.de
Another hybrid approach involves integrating first- and second-generation biothis compound processes. Integrating with running dry mills of this compound from grains can help overcome obstacles in investment costs and uncertainties in the lignocellulosic this compound process. Lower concentrations of lignocellulosic feedstock can be used, reducing problems associated with mixing slurry and lowering concentrations of inhibitors formed during pretreatment.
Hybrid pathways can leverage the unique capabilities of different microorganisms and optimize operational parameters to enhance biothis compound production. unair.ac.id
Co-production Strategies in this compound Biorefineries
Co-production is a process based on the biorefinery concept that maximizes the benefit of biomass by reusing residue from the production of one product to produce others. mdpi.com Adopting the biorefinery concept, co-production of biothis compound and biogas is an interesting strategy to improve the economics of production. mdpi.com Integrated biorefineries can enhance process efficiency and profitability by maximizing the utilization of all biomass components. khaitanbioenergy.com The co-production of biothis compound, biogas, biochemicals, and other value-added products improves resource utilization, reduces waste, and diversifies revenue streams. khaitanbioenergy.com
Biorefineries can simultaneously produce other high-value substances such as biochemicals (including C2 compounds such as this compound, C3 compounds like glycerol (B35011) and lactic acid, C4 compounds such as succinic acid), bioplastics, as well as proteins and fertilizers. mdpi.com Plants that produce second-generation biothis compound based on agricultural residue often co-produce a variety of high-value alcohols and biochemicals such as xylitol (B92547), n-butanol, butanediol, succinic acid, etc. mdpi.com Another common co-product associated with the production of second-generation biothis compound is other biofuels and grid-supplied electricity. mdpi.com
Generation of Electricity and Heat from this compound Production Byproducts
Biomass can provide electricity and process heat at dry-grind this compound plants to both reduce costs and improve the net energy value of this compound production. asabe.orgumn.edu Distillers dried grains with solubles (DDGS), which are coproducts of this compound production, can potentially be used for energy. asabe.orgumn.edu Corn stover is another potential biomass energy source for this compound plants. asabe.org
Several advanced technologies can convert this compound production by-products into energy. atharvasolutions.co.in Anaerobic digestion is particularly effective for managing fermentation residues and organic waste, converting these materials into biogas that can be used as a renewable energy source for electricity generation or heating. atharvasolutions.co.in Combustion involves burning biomass to produce heat, which can be used for generating steam or electricity. atharvasolutions.co.in Cellulosic biomass, a by-product of this compound production, is well-suited for combustion. atharvasolutions.co.in Biomass gasification converts solid biomass into a mixture of gases known as syngas, which can be used as a fuel for electricity generation or as a chemical feedstock. atharvasolutions.co.in The this compound production process generates significant amounts of heat, which can be recovered and reused to enhance energy efficiency through heat recovery systems. atharvasolutions.co.in
For dry-grind production of each liter of this compound, the energy content residing in the by-products of distillers grains is more than 20 MJ, compared to the consumption of approximately 1 MJ of electricity and 10 MJ of thermal energy for this compound processing. unl.edu Electricity generation is potentially an important contributor to annual energy cost savings/returns because of the ability to effectively use waste heat from electricity generation to meet process energy needs. asabe.orgumn.edu
Lignin Valorization in this compound Biorefining
Lignin, a complex aromatic polymer, is a major component of lignocellulosic biomass and a significant byproduct of cellulosic this compound production. nih.govaidic.it Traditionally, lignin has been primarily utilized for heat and power generation within biorefineries by combustion. mdpi.com However, its complex structure and abundance make it a valuable renewable source of aromatics, presenting a significant opportunity for valorization in a circular economy perspective. mdpi.commpg.de
Research efforts are focused on transforming lignin into higher-value products to enhance the economic viability of lignocellulosic biorefineries. aidic.itkhaitanbioenergy.comnih.gov Different pretreatment methods employed in biothis compound production, such as steam explosion and organosolv, yield lignins with varying physicochemical properties that influence their suitability for downstream applications. aidic.it For instance, lignin obtained from organosolv pretreatment has shown better properties for valorization into higher-added value applications like fine phenolic chemicals production due to its lower polydispersity index and fewer sugar impurities. aidic.it
Sequential catalytic lignin valorization integrated with biothis compound production is being explored as an integrated biorefinery strategy. nih.govresearchgate.net This approach involves depolymerizing lignin into valuable compounds, such as low-molecular-weight phenols, while the remaining carbohydrate-rich pulp is used for this compound fermentation. nih.govresearchgate.net Studies have demonstrated the feasibility of co-generating lignin oil and biothis compound from feedstocks like poplar sawdust through integrated processes involving reductive catalytic fractionation (RCF) and fermentation. nih.govresearchgate.net The yield and composition of the fractionated lignin oil can be influenced by factors like the proportion of isopropanol (B130326) (2-PrOH) used in the RCF process. nih.govresearchgate.net
Production of High-Value Biochemicals Alongside this compound
The co-production of high-value biochemicals alongside this compound in a biorefinery setting is a crucial strategy to improve economic feasibility and maximize the utilization of biomass components. energy.govmdpi.comieabioenergy.comrepec.org Lignocellulosic biomass contains not only glucose (from cellulose) but also other sugars, primarily xylose and arabinose (from hemicellulose), and lignin. nih.govmdpi.com Efficient utilization of all these fractions is essential for a sustainable biorefinery. nih.govenergy.gov
Integrating the production of biochemicals with this compound fermentation allows for a more comprehensive valorization of the feedstock. energy.govmdpi.comieabioenergy.comeuropa.eu For example, the hemicellulose fraction, rich in xylose, can be converted into value-added products like xylitol or furfural. mdpi.comieabioenergy.commdpi.com Research has explored the co-production of xylitol and this compound from agricultural wastes like corn cob, sugarcane bagasse, and rice straw using specific yeast strains capable of fermenting both hexose (B10828440) and pentose (B10789219) sugars. mdpi.com
Economic and Environmental Optimization of Biorefinery Systems for this compound
Achieving economic and environmental sustainability is paramount for the widespread adoption of this compound biorefinery systems. mdpi.comrepec.org Optimization efforts focus on reducing production costs, improving energy efficiency, minimizing waste generation, and reducing greenhouse gas emissions. mdpi.comrepec.orgrsc.org
Key factors influencing the economic viability of lignocellulosic biothis compound production include feedstock costs, which can account for a significant portion of total expenses, pretreatment complexity, enzyme efficiency, and the integration of various process stages. mdpi.com Environmental assessments indicate that lignocellulosic biothis compound can offer substantial reductions in greenhouse gas emissions compared to fossil fuels, particularly with optimized processes and integration. mdpi.comrepec.org
Optimizing biorefinery systems involves considering various aspects, from feedstock sourcing and logistics to conversion technologies and product recovery. repec.orgmdpi.com Stochastic optimization models are used to maximize expected profit and minimize carbon emissions in the biothis compound supply chain, considering uncertainties in supply, demand, and prices. repec.org The geographic scale and regional cooperation in feedstock sourcing can also influence financial and environmental outcomes. repec.org
Techno-Economic Analysis (TEA) of this compound Biorefineries
TEA is also used to assess the impact of co-product generation on the economics of this compound production. mdpi.comieabioenergy.comlbl.gov For instance, integrating lignin valorization into an this compound biorefinery can significantly decrease the minimum this compound selling price (MESP) due to the high market value of co-produced phenolics. lbl.gov Similarly, the co-production of xylitol alongside this compound can improve the economic outlook compared to producing this compound alone. ieabioenergy.com
TEA studies often involve process simulation models to estimate production costs and evaluate different scenarios. illinois.edufrontiersin.orgtci-thaijo.org These analyses can help identify bottlenecks and areas for improvement in the process design to enhance economic competitiveness. frontiersin.org Uncertainty analysis, such as Monte Carlo simulation, is also employed in TEA to quantify the risks associated with fluctuating market prices and cost estimations. illinois.edurepec.org
Process Integration and Intensification Strategies for Cost Reduction in this compound Biorefineries
Process integration and intensification are key strategies to reduce capital and operating costs in this compound biorefineries by improving efficiency, minimizing equipment, and optimizing energy use. energy.govliu.semdpi.com Integration involves combining multiple process steps into fewer units, while intensification aims to enhance reaction and separation efficiencies within smaller footprints. liu.semdpi.comau.dk
Examples of process integration include simultaneous saccharification and fermentation (SSF) or simultaneous saccharification and co-fermentation (SSCF), which combine enzymatic hydrolysis and fermentation in a single reactor, reducing equipment costs and potentially increasing yields. mdpi.comliu.senih.gov Integrated biorefineries can also share infrastructure and utilize waste streams for energy generation or co-product production, further reducing costs. energy.govmdpi.com
Process intensification strategies in biothis compound production include the use of advanced separation techniques like membrane separation (e.g., pervaporation, membrane distillation) to reduce energy consumption for this compound recovery and dehydration compared to conventional distillation methods. mdpi.comresearchgate.net Heat integration within the biorefinery process is another crucial intensification strategy that minimizes energy requirements and operational costs. au.dkresearchgate.net Novel reactor designs, such as oscillatory baffled reactors (OBRs), are also being investigated for intensified SSF processes to improve mixing and mass transfer, potentially reducing process time and reactor size. liu.se
Circular Bioeconomy Principles in this compound Biorefinery Design
Circular bioeconomy principles are increasingly being integrated into the design of this compound biorefineries to promote sustainability, minimize waste, and maximize resource utilization. nih.govenergy.govkmutnb.ac.thmdpi.com A circular bioeconomy approach aims to create a closed-loop system where biomass resources are used efficiently, and byproducts and waste streams are valorized into new products or energy. khaitanbioenergy.comkmutnb.ac.theconomiagt.com
In the context of this compound production, applying circular bioeconomy principles involves utilizing agricultural residues and organic by-products as feedstocks, thus reducing waste and land-use conflicts associated with food crops. mdpi.comeconomiagt.com It also emphasizes the valorization of all biomass components, including lignin and hemicellulose, into a range of bio-based products in addition to this compound. nih.govmdpi.com
Environmental Transport and Transformations of Ethanol
Ethanol (B145695) Behavior in Subsurface Environments
The behavior of this compound in the subsurface is largely governed by its high solubility in water and its susceptibility to biodegradation. These properties dictate its movement and persistence in groundwater systems.
Transport Characteristics of this compound in Groundwater
This compound is highly miscible with water, meaning it readily dissolves and mixes with groundwater. cloudfront.netufsc.brdep.state.pa.us Unlike less soluble hydrocarbons that can form a separate non-aqueous phase liquid (NAPL), this compound primarily exists in the dissolved phase in groundwater. cloudfront.netufsc.brdep.state.pa.us This high solubility facilitates its rapid migration with groundwater flow. cloudfront.net
Studies have shown that this compound transport in groundwater can be relatively fast, although potentially retarded by partitioning into vadose-zone pore water due to its hygroscopic properties. wpmucdn.com In a pilot-scale aquifer tank experiment, this compound migrated horizontally through a shallow, thin layer with minimal vertical dispersion, and its movement was observed to be an order of magnitude slower than a conservative bromide tracer. wpmucdn.comnih.gov This suggests that while highly mobile, factors like capillarity can influence its movement. wpmucdn.comnih.gov
A field study investigating the fate and transport of an this compound and bromide pulse in a sand and gravel aquifer found that this compound transport was not significantly retarded, with a retardation factor of 0.99. nih.gov This indicates that this compound moves at nearly the same rate as groundwater flow under such conditions. The same study estimated an average first-order decay constant for this compound of 0.32 d⁻¹, resulting in a half-life of 2.2 days. nih.gov
This compound's complete dissolution in water means that volatilization and adsorption are not considered significant transport pathways in soil or groundwater. cloudfront.netmass.gov
Cosolvent Effects of this compound on Hydrocarbon Transport in Groundwater
The presence of this compound in groundwater can exert a cosolvent effect on less soluble organic compounds, such as petroleum hydrocarbons (e.g., BTEX - benzene (B151609), toluene (B28343), ethylbenzene, and xylenes). ufsc.brresearchgate.netnih.gov This effect increases the aqueous solubility of these hydrocarbons, potentially leading to higher dissolved concentrations and enhanced migration in groundwater. researchgate.netnih.govmdpi.comufsc.br
The extent of the cosolvent effect is dependent on the concentration of this compound in the aqueous phase. nih.goverwiki.net Research indicates that the enhancement of hydrocarbon solubility becomes significant at this compound concentrations greater than 10% by volume. nih.goverwiki.net For instance, batch equilibrium experiments showed that at 10 vol% this compound, benzene concentration was enhanced by a factor of 1.2, with greater enhancements observed for less soluble compounds like 1,2,4-trimethylbenzene. erwiki.net
While high this compound concentrations can enhance hydrocarbon solubility, studies suggest that the cosolvent effect may be minor at the this compound concentrations typically expected from gasohol spills (gasoline blended with this compound). ufsc.brresearchgate.net However, in cases of large spills of gasohol or simultaneous releases of neat this compound and other fuels, high aqueous this compound concentrations could lead to a more critical cosolvency effect. nih.gov
The cosolvent effect can increase the leaching potential of hydrocarbons through the soil matrix by increasing their solubility and breaking the surface tension of water-hydrocarbon mixtures. researchgate.netmdpi.com This enhanced solubility and mobility can increase the risk of groundwater contamination by toxic hydrocarbons. mdpi.comufsc.br
Data from batch equilibrium experiments illustrating the enhancement of hydrocarbon concentrations in the aqueous phase due to the presence of this compound are presented below:
| Hydrocarbon | This compound Concentration (vol%) | Enhancement Factor (relative to this compound-free water) | Source |
| Benzene | 10 | 1.2 | erwiki.net |
| 1,2,4-Trimethylbenzene | 10 | 1.8 | erwiki.net |
| Benzene | >60 | >20 | erwiki.net |
| Benzene | Peak (34,700 mg/L from gasohol) | 1.3 - 1.4 | erwiki.net |
| m-Xylene | Peak (34,700 mg/L from gasohol) | 1.3 - 1.4 | erwiki.net |
| Benzene | Peak (557,000 mg/L from E95) | Up to 10 | erwiki.net |
| m-Xylene | Peak (557,000 mg/L from E95) | Up to 130 | erwiki.net |
This table shows that the enhancement factor increases with increasing this compound concentration and is more pronounced for less soluble hydrocarbons.
Biodegradation and Natural Attenuation of this compound in Environmental Matrices
Biodegradation is a primary process controlling the fate of this compound in the environment. cloudfront.netmass.gov this compound is readily degraded by microorganisms in various environmental matrices, including soil, groundwater, and surface water. cloudfront.netmass.gov
Microbial Degradation Pathways of this compound in Aquifers
This compound can be degraded in both aerobic and anaerobic subsurface environments. researchgate.netresearchgate.net Its degradation rate is generally faster than that of other gasoline constituents. researchgate.net
Under aerobic conditions, common aerobic bacteria can mineralize this compound to carbon dioxide (CO₂) and water (H₂O) through metabolic pathways like the Krebs cycle. researchgate.net This process typically involves the oxidation of this compound to acetaldehyde (B116499), followed by further conversion. researchgate.net
In anaerobic environments, this compound degradation can proceed through various pathways depending on the available electron acceptors. nih.govnih.gov Studies have shown that this compound can be degraded via processes including denitrification, ferric iron reduction, sulfate (B86663) reduction, fermentation, and methanogenesis. nih.govresearchgate.netnih.gov
A field study observed that the majority of this compound transformation occurred through anaerobic processes other than denitrification and sulfate reduction. nih.gov Another study using a biogeochemical reaction model to simulate this compound metabolism in anoxic aquifer sediments found that complete this compound oxidation by denitrification, incomplete oxidation by ferric iron reduction, fermentation to acetate (B1210297) and H₂, hydrogenotrophic sulfate reduction, and acetoclastic methanogenesis all contributed significantly to this compound degradation. nih.gov
The rapid biodegradation of this compound can lead to the depletion of electron acceptors, such as dissolved oxygen, in the groundwater. researchgate.netnih.gov This depletion can, in turn, influence the biodegradation of other co-contaminants.
Data on this compound biodegradation rates in aquifers are available from various studies:
| Environment Type | Initial this compound Concentration | Biodegradation Rate | Half-life (estimated) | Source |
| Anaerobic Aquifer Slurries | 50 mg/L | 17.9 ± 0.6 mg/L/day (zero-order) | - | researchgate.net |
| Aquifer Microcosms (20-25ºC) | - | First-order rate coefficients (site-specific) | - | researchgate.net |
| Sand and Gravel Aquifer (Field Study) | ~220 mg/L | 0.32 d⁻¹ (first-order) | 2.2 days | nih.govresearchgate.net |
| Soil, Groundwater, Surface Water | - | Rapid | 0.1 to 10 days | cloudfront.netmass.gov |
| Surface Water | Pure this compound spill | Quickly | 0.25 to 1 day | cloudfront.net |
These data highlight the relatively rapid biodegradation of this compound under various conditions.
Inhibition of Co-contaminant Biodegradation by this compound
The rapid biodegradation of this compound can indirectly impact the natural attenuation of co-contaminants, particularly hydrocarbons, by consuming available electron acceptors. ufsc.brresearchgate.netnih.govosti.gov As microorganisms preferentially degrade this compound due to its higher biodegradability, they can deplete electron acceptors like oxygen, nitrate (B79036), and sulfate, which are also required for the biodegradation of hydrocarbons like BTEX. ufsc.brresearchgate.netnih.govosti.gov
This depletion of electron acceptors can inhibit or slow down the biodegradation rates of hydrocarbons, which are often less readily degraded, especially under anaerobic conditions. researchgate.netnih.govosti.govnih.gov For example, studies have shown that the presence of this compound can significantly retard BTEX biodegradation rates compared to aerobic conditions. nih.gov Benzene biodegradation, in particular, can be severely inhibited in the presence of this compound, as it is more recalcitrant under anaerobic conditions compared to other BTEX compounds. nih.govnih.govresearchgate.net
Modeling studies suggest that the inhibition of BTEX biodegradation by this compound, rather than the cosolvent effect, is likely the more significant mechanism leading to increased BTEX plume lengths in groundwater. ufsc.brresearchgate.netosti.govtandfonline.com The extent of this inhibition and the resulting impact on hydrocarbon plume lengths can be system-specific, depending on factors such as the release scenario and the assimilative capacity of the aquifer. ufsc.brresearchgate.nettandfonline.com
While high concentrations of this compound near the source of a spill could potentially exert toxicity to microorganisms, inhibiting biodegradation of both this compound and co-contaminants, this is less likely at lower concentrations found further downgradient. researchgate.netnih.gov
The impact of this compound on the biodegradation of chlorinated solvents has also been investigated. One study indicated that the presence of this compound up to 10% did not inhibit TCE dechlorination by a bioaugmentation consortium, but dechlorination was not observed in the presence of 15% this compound. rnasinc.com This suggests a potential inhibitory effect at higher this compound concentrations.
Q & A
Q. Table 1: Comparison of this compound Production Methods
| Parameter | Fermentation | Ethylene Hydration |
|---|---|---|
| Temperature | 35°C | 300°C |
| Catalyst | Yeast enzymes | H₃PO₄/SiO₂ |
| Purity | ~15% (requires distillation) | ≥95% |
| Sustainability | Renewable (biomass) | Non-renewable |
Advanced: How can response surface methodology (RSM) optimize this compound yield in fermentation?
Answer:
RSM employs statistical design (e.g., Central Composite Design) to model interactions between critical variables (e.g., temperature, pH, substrate concentration). For example:
- A study using Saccharomyces cerevisiae NCIM 3090 optimized three parameters (glucose concentration, inoculum size, agitation rate) via RSM, achieving 93.6% of theoretical yield (59.8 g/L this compound) .
- Key steps:
Basic: What analytical techniques are validated for this compound quantification in biological matrices?
Answer:
- Gas Chromatography (GC) : Gold standard for blood this compound analysis, with flame ionization detection (FID). Validated precision: ±0.01% w/w .
- Enzymatic Assays : ADH (alcohol dehydrogenase)-based methods measure NADH formation spectrophotometrically (λ = 340 nm). Suitable for clinical and forensic labs .
- Headspace Sampling : Minimizes matrix interference in breath or urine analysis .
Q. Method Validation Criteria :
Advanced: How to design experiments to assess this compound’s solvent efficiency in extracting bioactive compounds?
Answer:
- Factor Selection : Critical variables include this compound concentration (40–80%), solvent-to-solid ratio (5:1–20:1 mL/g), and temperature (30–70°C) .
- Experimental Design :
- Use Central Composite Design with 5 center points to explore nonlinear relationships.
- Measure response variables (e.g., antioxidant yield, impurity levels).
- Case Study : this compound concentration inversely correlated with oleoresin purity; lower concentrations extracted more starch/polypeptides, requiring post-extraction purification .
Basic: What factors influence this compound purity in laboratory synthesis, and how are impurities controlled?
Answer:
- Key Factors :
- Fermentation : Byproducts (e.g., mthis compound, fusel oils) require fractional distillation.
- Hydration : Trace ethylene oligomers removed via molecular sieves .
- Quality Control :
Advanced: How to resolve contradictions in this compound’s thermodynamic data (e.g., vapor pressure, enthalpy)?
Answer:
- Data Harmonization : Cross-reference peer-reviewed databases (e.g., NIST WebBook, PubChem) and primary literature. Example discrepancies:
- Validation : Replicate measurements under standardized conditions (25°C, 1 atm) using calibrated equipment .
Basic: What are the critical storage parameters for this compound in research laboratories?
Answer:
- Container : Amber glass to prevent photodegradation; avoid plastics (risk of leaching).
- Temperature : Store below 25°C; flammability risk increases at higher temperatures (flash point = 13°C) .
- Ventilation : Use explosion-proof fume hoods during transfers .
Advanced: How can molecular dynamics (MD) simulations model this compound’s interaction with lipid membranes?
Answer:
- Model Setup : Simulate this compound-phospholipid systems (e.g., DPPC bilayers) using force fields (e.g., CHARMM36).
- Key Findings : this compound induces non-lamellar phases at >1.5 M concentrations, disrupting membrane integrity .
- Validation : Compare with experimental data (e.g., X-ray diffraction, NMR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
